Product packaging for Nona-1,4-dien-3-one(Cat. No.:CAS No. 84118-55-8)

Nona-1,4-dien-3-one

Cat. No.: B15434334
CAS No.: 84118-55-8
M. Wt: 138.21 g/mol
InChI Key: MOVXKMSUOMAUMJ-UHFFFAOYSA-N
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Description

Nona-1,4-dien-3-one is a dienone compound that serves as a valuable structural motif and synthetic intermediate in organic and medicinal chemistry research. Its 1,4-dien-3-one scaffold is a key feature in biologically active molecules. For instance, structurally related 1,4-pentadien-3-one derivatives have demonstrated significant antibacterial activity against plant pathogens like Xanthomonas axonopodis pv. Citri, with some compounds showing effectiveness superior to commercial agents . Furthermore, this core structure is integral to the curcuminoid family of compounds, which are extensively investigated for their wide range of pharmacological properties . Curcumin and its analogs, which share the 1,4-dien-3-one functionality, have been studied for activities including aldose reductase inhibition for managing diabetic complications and as potential antitumor agents in prostate cancer research . The reactivity of the dienone system makes it a versatile building block for the synthesis of more complex chemical entities, such as bicyclo[3.3.1]nona-3,6-dien-2-ones, which are important frameworks in natural products . Researchers value this compound for developing novel synthetic methodologies and exploring new biologically active molecules. This product is intended for laboratory research purposes only and is not classified or approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B15434334 Nona-1,4-dien-3-one CAS No. 84118-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84118-55-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

nona-1,4-dien-3-one

InChI

InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h4,7-8H,2-3,5-6H2,1H3

InChI Key

MOVXKMSUOMAUMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of (4E)-nona-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: (4E)-nona-1,4-dien-3-one is not a well-documented compound in scientific literature. Therefore, this guide provides predicted properties and potential experimental protocols based on the established chemistry of analogous α,β-unsaturated ketones and dienones. All quantitative data, experimental procedures, and biological activities are predictive and require experimental validation.

This technical guide offers a comprehensive overview of the predicted chemical properties, potential synthetic routes, spectroscopic characterization, and possible biological activities of (4E)-nona-1,4-dien-3-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of novel dienone structures.

Core Chemical Properties

(4E)-nona-1,4-dien-3-one is an α,β-unsaturated ketone with a conjugated system formed by a carbon-carbon double bond and a carbonyl group. This conjugation significantly influences its chemical reactivity, making the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition.[1] The structure also contains an isolated double bond, which would be expected to react similarly to a simple alkene.

Table 1: Predicted Physicochemical Properties of (4E)-nona-1,4-dien-3-one

PropertyPredicted Value
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated 180-200 °C
Melting Point Not Applicable (likely liquid at STP)
Density ~0.9 g/mL
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol (B145695), acetone, dichloromethane)
IUPAC Name (4E)-Nona-1,4-dien-3-one

Proposed Synthesis Protocol: Directed Aldol (B89426) Condensation

A common and effective method for synthesizing α,β-unsaturated ketones is the aldol condensation.[2][3][4] A plausible route to (4E)-nona-1,4-dien-3-one is the directed aldol condensation between propanal and hex-2-enal, followed by dehydration.

Experimental Protocol:

  • Reaction Setup: To a solution of hex-2-enal (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and water, is added a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide). The mixture is cooled to 0-5 °C in an ice bath.

  • Aldol Addition: Propanal (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Dehydration: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to facilitate the dehydration of the intermediate aldol adduct.

  • Workup: The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral. The mixture is then transferred to a separatory funnel and extracted with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to yield the pure (4E)-nona-1,4-dien-3-one.

G reagents Propanal + Hex-2-enal in Ethanol reaction_vessel Reaction at 0-5 °C with NaOH catalyst reagents->reaction_vessel 1. Aldol Addition workup Neutralization with HCl & Solvent Extraction reaction_vessel->workup 2. Quenching & Extraction purification Column Chromatography workup->purification 3. Purification product (4E)-nona-1,4-dien-3-one purification->product Final Product

Caption: Proposed workflow for the synthesis of (4E)-nona-1,4-dien-3-one.

Spectroscopic Characterization

The structure of (4E)-nona-1,4-dien-3-one can be confirmed using a combination of spectroscopic methods.[5][6][7]

Table 2: Predicted Spectroscopic Data for (4E)-nona-1,4-dien-3-one

Technique Expected Features
¹H NMR - Signals in the olefinic region (δ 5.5-7.0 ppm) corresponding to the protons of the two double bonds. The coupling constants will be indicative of the E-configuration of the conjugated double bond. - A triplet at ~2.2-2.5 ppm for the methylene (B1212753) group adjacent to the isolated double bond. - A multiplet at ~1.4-1.6 ppm for the other methylene group. - A triplet at ~0.9 ppm for the terminal methyl group.
¹³C NMR - A signal for the carbonyl carbon at ~198-205 ppm. - Four signals in the olefinic region (~120-150 ppm). - Signals for the aliphatic carbons between 10-40 ppm.
Infrared (IR) - A strong absorption band for the C=O stretch of the conjugated ketone at ~1660-1685 cm⁻¹. - C=C stretching bands at ~1600-1650 cm⁻¹. - C-H stretching bands for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.
Mass Spec. (MS) - A molecular ion peak (M⁺) at m/z = 138. - Fragmentation patterns corresponding to the loss of alkyl and acyl fragments.

Potential Biological Activity and Signaling Pathways

Dienone compounds, particularly those with a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, have been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiparasitic effects.[8][9] A common mechanism of action for these compounds is the inhibition of the ubiquitin-proteasome system (UPS), which is crucial for the viability of cancer cells.[9]

Given its dienone structure, (4E)-nona-1,4-dien-3-one could potentially interact with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways. One such pathway is the NF-κB signaling cascade, which is often dysregulated in inflammatory diseases and cancer. Inhibition of the proteasome would lead to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately apoptosis in cancer cells.

G dienone (4E)-nona-1,4-dien-3-one proteasome 26S Proteasome dienone->proteasome Inhibition ub_proteins Accumulation of Ubiquitinated Proteins proteasome->ub_proteins Degradation Blocked er_stress ER Stress ub_proteins->er_stress Induces apoptosis Apoptosis er_stress->apoptosis Leads to

Caption: Potential mechanism of action via proteasome inhibition.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Nona-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Proposed Structure and Physicochemical Properties

Nona-1,4-dien-3-one is an unsaturated ketone with the molecular formula C₉H₁₄O. The proposed structure features a nine-carbon chain with a ketone at the C-3 position, and two double bonds at the C-1 and C-4 positions. The conjugation of the C-4 double bond with the carbonyl group is a key structural feature that influences its spectroscopic properties.

Molecular Structure:

A summary of the predicted and calculated physicochemical properties is provided in Table 1.

PropertyValue
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
Exact Mass138.1045 u
Isomeric SMILESCCCCC=CC(=O)C=C
InChIInChI=1S/C9H14O/c1-2-6-8-9(10)7-5-4-3/h2,6-7H,1,3-5H2/b8-6+

Predicted Spectroscopic Data for Structure Confirmation

The following sections detail the predicted spectroscopic data that would be expected from the analysis of this compound. These predictions are foundational for confirming the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the vinylic, allylic, and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effects of the double bonds.

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H-15.9 - 6.1dd1H
H-1'6.2 - 6.4dd1H
H-26.8 - 7.0dd1H
H-46.1 - 6.3dt1H
H-56.9 - 7.1m1H
H-62.2 - 2.4q2H
H-71.4 - 1.6sextet2H
H-80.9 - 1.0t3H
H-90.9 - 1.0t3H

2.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon, followed by signals for the sp² hybridized carbons of the double bonds, and upfield signals for the sp³ hybridized aliphatic carbons.

Carbon(s)Predicted Chemical Shift (ppm)
C-1128 - 132
C-2135 - 139
C-3198 - 202
C-4130 - 134
C-5148 - 152
C-632 - 36
C-728 - 32
C-821 - 25
C-913 - 15
Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Functional GroupPredicted Absorption (cm⁻¹)
C=O (conjugated ketone)1670 - 1690 (strong)
C=C (alkene)1620 - 1650 (medium)
=C-H (vinylic)3010 - 3095 (medium)
C-H (aliphatic)2850 - 3000 (medium-strong)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can be used to deduce the structure.

AnalysisPredicted Result
Molecular Ion (M⁺)m/z 138
Key Fragmentation PathwaysAlpha-cleavage at C2-C3 and C3-C4 bonds, McLafferty rearrangement.
Major Fragment Ions (predicted)m/z 109, 83, 55

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 Sample Preparation [1][2][3]

  • Weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2 Data Acquisition [4][5][6][7]

  • The NMR spectra should be acquired on a 400 MHz or higher field spectrometer.

  • For ¹H NMR, acquire the spectrum with a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

  • For ¹³C NMR, acquire the spectrum with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are recommended. Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

3.2.1 Sample Preparation [8][9][10][11][12]

  • For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Alternatively, for Attenuated Total Reflectance (ATR) IR, place a drop of the sample directly onto the ATR crystal.

3.2.2 Data Acquisition [8][9][10][11][12]

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Collect a background spectrum of the empty sample holder or clean ATR crystal.

  • Place the prepared sample in the instrument's sample compartment.

  • Scan the sample over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

3.3.1 Sample Preparation [13][14][15][16][17]

  • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

3.3.2 Data Acquisition [13][14][15][16][17]

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.

  • For Electron Ionization (EI), use a standard electron energy of 70 eV.

  • For Electrospray Ionization (ESI), optimize the spray voltage and other source parameters to achieve a stable signal.

  • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

  • High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion and key fragments.

Visualized Workflows and Relationships

General Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound like this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Data Integration & Structure Proposal cluster_3 Confirmation Unknown Sample Unknown Sample MS MS Unknown Sample->MS Molecular Formula & Weight IR IR Unknown Sample->IR Functional Groups Data Interpretation Data Interpretation MS->Data Interpretation IR->Data Interpretation NMR_1H 1H NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_1H->2D_NMR NMR_13C 13C NMR NMR_13C->2D_NMR 2D_NMR->Data Interpretation Structure Proposal Structure Proposal Data Interpretation->Structure Proposal Comparison with Predicted Data Comparison with Predicted Data Structure Proposal->Comparison with Predicted Data Structure Confirmation Structure Confirmation Comparison with Predicted Data->Structure Confirmation

A generalized workflow for organic structure elucidation.
Structural Fragment Correlation for this compound

This diagram shows the logical relationships between the predicted spectroscopic data and the structural fragments of this compound.

G cluster_structure Proposed Structure: this compound cluster_data Spectroscopic Evidence Structure CH₂=CH-C(=O)-CH=CH-(CH₂)₃-CH₃ IR IR: 1685 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C) IR->Structure Confirms Ketone & Alkenes MS MS: m/z 138 (M⁺) MS->Structure Confirms Molecular Formula NMR_H ¹H NMR: Vinylic, Allylic, Aliphatic regions NMR_H->Structure Defines Proton Environment NMR_C ¹³C NMR: ~199 ppm (C=O), 128-152 ppm (sp² C), 13-36 ppm (sp³ C) NMR_C->Structure Confirms Carbon Skeleton

Correlation of spectroscopic data to the proposed structure.

References

Nona-1,4-dien-3-one: A Review of its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no documented evidence of nona-1,4-dien-3-one as a naturally occurring compound. Consequently, there are no established protocols for its isolation from natural sources or known biological signaling pathways in which it participates.

While the user's request is for an in-depth technical guide on this compound, extensive searches have failed to identify this specific molecule as a known natural product in plants, insects, or marine life. Scientific databases and research articles on volatile organic compounds from various natural origins do not list this compound.

This suggests two possibilities:

  • The compound is not a natural product: this compound may be a synthetic compound or a theoretical structure that has not been identified from any natural source to date.

  • Alternative Nomenclature: The compound might be known under a different, more common or trivial name that is not indexed under the systematic name "this compound."

In the absence of any data on the natural occurrence of this specific ketone, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols for isolation, or diagrams of signaling pathways.

Researchers, scientists, and drug development professionals interested in unsaturated ketones from natural sources may find it valuable to investigate structurally similar and well-documented compounds. For instance, various other unsaturated ketones have been isolated from natural sources and are known to have biological activity. These include, but are not limited to, certain octenone and nonenone derivatives found in marine algae and as insect pheromones.

Should a corrected or alternative name for this compound be available, or if the interest lies in a class of similar compounds, a more targeted and informative guide could be developed. Without further information or clarification, a detailed report on this compound as a natural product cannot be constructed.

A Technical Guide to Nona-1,4-dien-3-one: Properties, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,4-dien-3-one is an organic compound with the IUPAC name This compound and a Chemical Abstracts Service (CAS) registry number of 84118-55-8 . As a member of the dienone family, it possesses a reactive pharmacophore that suggests potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential biological activities based on the known characteristics of related dienone compounds. Due to the limited availability of specific experimental data for this compound, this document also serves as a foundational resource to guide future research and experimentation.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationData Source/Method
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 84118-55-8Chemical Abstracts Service
Molecular Formula C₉H₁₄O-
Molecular Weight 138.21 g/mol -
Appearance Colorless to pale yellow liquid (predicted)General properties of similar ketones
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in organic solvents; sparingly soluble in water (predicted)General properties of similar ketones

Plausible Synthesis Protocol

A common and effective method for the synthesis of α,β-unsaturated ketones is through an aldol (B89426) condensation reaction. A plausible synthetic route for this compound would involve the condensation of propanal and 3-hexenal (B1207279), followed by dehydration.

Experimental Protocol: Synthesis of this compound via Aldol Condensation

  • Reaction Setup: To a stirred solution of 3-hexenal (1 equivalent) in ethanol (B145695) in a round-bottom flask, add an aqueous solution of sodium hydroxide (B78521) (1.1 equivalents) dropwise at 0°C.

  • Aldol Addition: After the addition of the base, add propanal (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Condensation: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Synthesis_of_Nona_1_4_dien_3_one Propanal Propanal Intermediate Aldol Adduct (Intermediate) Propanal->Intermediate + Hexenal 3-Hexenal Hexenal->Intermediate NaOH NaOH (aq) NaOH->Intermediate Product This compound Intermediate->Product - H₂O H2O H₂O

Caption: Plausible synthesis of this compound via aldol condensation.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are lacking, the broader class of dienone compounds is known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and antiparasitic activities.[1][2] A significant body of research highlights the cytotoxic effects of dienones on tumor cells, often with a degree of selectivity over non-transformed cells.[1][2]

A common mechanism of action for many dienone compounds is the targeting of the ubiquitin-proteasome system (UPS), which is crucial for the viability of cancer cells.[2] By inhibiting the proteasome, these compounds can induce apoptosis in cancer cells.

Dienone_Signaling_Pathway Dienone This compound (or other dienones) UPS Ubiquitin-Proteasome System (UPS) Dienone->UPS Inhibition Inflammation Inflammatory Pathways Dienone->Inflammation Modulation Apoptosis Apoptosis UPS->Apoptosis Inhibits Cell_Survival Cell Survival (Tumor Cells) UPS->Cell_Survival Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Inflammation->Pro_inflammatory_Cytokines

Caption: Generalized signaling pathway for dienone compounds.

Future Research Directions

The structural features of this compound make it an intriguing candidate for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).

  • Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound in various cell-based assays.

  • Mechanism of Action Studies: If biological activity is observed, elucidating the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the relationship between its chemical structure and biological activity.

Conclusion

This compound represents an under-explored molecule within the pharmacologically relevant class of dienones. This guide provides a foundational framework for initiating research into its chemical synthesis and biological properties. The insights from studies on related dienone compounds suggest that this compound could be a valuable lead compound for the development of new therapeutic agents. Further experimental investigation is warranted to unlock its full potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Reactivity of Alpha-Beta Unsaturated Vinyl Ketones

Alpha-beta (α,β)-unsaturated vinyl ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This conjugated system, with the general structure (O=CR)−Cα=Cβ−R, imparts unique electronic properties and a diverse range of reactivity, making these compounds highly valuable synthons in organic chemistry and privileged structures in medicinal chemistry. Their electrophilic nature at both the carbonyl carbon and the β-carbon allows for a variety of chemical transformations.[1][2]

The inherent reactivity of the α,β-unsaturated carbonyl moiety makes these compounds susceptible to nucleophilic attack at the β-carbon through a process known as conjugate or Michael addition.[1] This reactivity is central to their utility in forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, their electron-deficient alkene component makes them excellent dienophiles in Diels-Alder reactions, providing a powerful tool for the construction of six-membered ring systems.[3][4]

In biological contexts, the electrophilic nature of α,β-unsaturated ketones underpins their mechanism of action. They can act as covalent modifiers of biological nucleophiles, such as the cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways.[5][6] This has led to their exploration as covalent inhibitors in drug development, targeting various diseases, including cancer and viral infections.[7][8] This guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of α,β-unsaturated vinyl ketones, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity and Synthetic Applications

The dual electrophilicity of α,β-unsaturated vinyl ketones is the cornerstone of their chemical behavior. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). While strong, hard nucleophiles may favor 1,2-addition, the majority of synthetically useful reactions involve the thermodynamically favored 1,4-addition pathway, a reaction widely known as the Michael addition.[9]

Michael Addition (1,4-Conjugate Addition)

The Michael reaction is one of the most important C-C bond-forming reactions in organic synthesis. It involves the addition of a nucleophile (the Michael donor), typically a stabilized enolate or other soft nucleophile, to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[9]

Mechanism: The reaction is typically base-catalyzed, where the base abstracts a proton from the donor to generate a nucleophilic enolate. This enolate then attacks the β-carbon of the vinyl ketone, forming a new C-C bond and a resulting enolate intermediate, which is subsequently protonated to yield the final 1,5-dicarbonyl product.[9][10]

Key Nucleophiles (Michael Donors):

  • Carbon Nucleophiles: β-ketoesters, malonates, β-cyanoesters, organocuprates, and enamines.[9]

  • Heteroatom Nucleophiles: Amines, thiols, alcohols, and water.[9]

The development of asymmetric Michael additions has been a significant focus, with chiral catalysts enabling the synthesis of enantiomerically enriched products. Chiral amines, for instance, have been shown to catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones with high yields and enantioselectivities.[11][12]

Diels-Alder Reaction ([4+2] Cycloaddition)

α,β-Unsaturated ketones are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the carbonyl group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene. This reaction provides a powerful and stereoselective method for constructing six-membered rings.[3][4]

Mechanism: The reaction is a concerted pericyclic process involving the [4π+2π] cycloaddition of a conjugated diene and a dienophile. The reaction typically proceeds with high regio- and stereoselectivity. The use of Lewis acids or organocatalysts can significantly accelerate the reaction and control the stereochemical outcome.[3][13] For instance, catalytic asymmetric Diels-Alder reactions have been developed using chiral amines to activate simple ketone dienophiles, affording complex carbocycles in high enantiomeric excess.[3]

Biological Significance and Role in Drug Development

The reactivity of α,β-unsaturated ketones as Michael acceptors is not limited to synthetic chemistry; it is also a key feature of their biological activity. These compounds are known to covalently bind to nucleophilic residues in proteins, most notably the thiol group of cysteine.[5][6] This irreversible modification can alter protein structure and function, thereby modulating cellular processes.

Mechanism of Covalent Inhibition

Many α,β-unsaturated ketone-containing drugs function as targeted covalent inhibitors. They typically bind non-covalently to the active site of a target enzyme, positioning the reactive vinyl ketone moiety in proximity to a nucleophilic amino acid residue (e.g., Cys). This is followed by a covalent, irreversible Michael addition reaction, which permanently blocks the enzyme's activity.

Targeting the PI3K-Akt Signaling Pathway

Methyl vinyl ketone (MVK), a prominent reactive carbonyl species found in environmental pollutants like cigarette smoke, has been shown to suppress the PI3K-Akt signaling pathway.[5] This pathway is crucial for regulating cellular homeostasis, including proliferation and metabolism. MVK acts by covalently modifying the p85 subunit of PI3K at Cys656, which inhibits the interaction between PI3K and upstream receptor tyrosine kinases (RTKs), thereby downregulating the entire signaling cascade.[5]

Inhibitors of SARS-CoV-2 Main Protease (Mpro)

In the context of drug development, peptide-based vinyl ketones have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[7] These inhibitors are designed to fit into the active site of Mpro, where the vinyl ketone "warhead" forms a covalent bond with the catalytic Cys145 residue. This mechanism leads to potent, irreversible inhibition of the protease.[7]

Quantitative Data Summary

The following tables summarize quantitative data from selected studies on the reactivity and biological activity of α,β-unsaturated vinyl ketones.

Table 1: Asymmetric Michael Addition of Aldehydes to Methyl Vinyl Ketone (MVK)

Aldehyde Catalyst Yield (%) Enantiomeric Excess (ee, %) Reference
Propanal (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine 75 92 [11]
Butanal (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine 80 93 [11]

| Hexanal | (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | 85 | 94 |[11] |

Table 2: Asymmetric Diels-Alder Reaction of Dienes with Vinyl Ketones

Diene Dienophile Catalyst Yield (%) Endo:Exo Ratio ee (%) Reference
1-Amino-3-methyl-1,3-butadiene Ethyl Vinyl Ketone Chiral Amine 5 91 >100:1 98 [3]
1-(Cyclohexen-1-yl)pyrrolidine Methyl Vinyl Ketone Chiral Amine 5 86 >25:1 90 [3]

| Danishefsky's Diene | Aryl Vinyl Ketone | Cu(II)-Chiral Ligand | >99 | >99:1 (endo) | >99 |[14] |

Table 3: Inhibition of SARS-CoV-2 Mpro by Peptide-Based Vinyl Methyl Ketones

Inhibitor ID P2 Residue Ki (μM) Antiviral EC50 (μM) Reference
SPR38 Cyclohexylalanine (Cha) 0.40 10.7 [7]
SPR39 Norleucine (Nle) 0.23 7.5 [7]

| SPR41 | tert-Butylalanine (Tba) | 0.17 | 5.2 |[7] |

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition of an Aldehyde to Methyl Vinyl Ketone

This protocol is adapted from the direct enantioselective Michael addition catalyzed by chiral amines.[11]

Materials:

  • Chiral amine catalyst: (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine

  • Aldehyde (e.g., hexanal)

  • Methyl vinyl ketone (MVK)

  • Solvent: Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Inert gas: Nitrogen or Argon

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, syringes)

  • Quenching solution: Saturated aqueous NH4Cl

  • Extraction solvent: Diethyl ether

  • Drying agent: Anhydrous MgSO4

  • Purification: Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chiral amine catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous dichloromethane (2.0 mL) and cool the solution to 0 °C in an ice bath.

  • Add the aldehyde (1.0 mmol, 1.0 equiv) to the stirred solution.

  • After 10 minutes of stirring, add methyl vinyl ketone (2.0 mmol, 2.0 equiv) dropwise via syringe.

  • Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the optically active 5-keto aldehyde.

  • Analyze the product by NMR and determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: In Vitro Inhibition Assay of PI3K Activity

This protocol is a representative method based on the investigation of MVK's effect on PI3K signaling.[5]

Materials:

  • Recombinant human PI3K (p110α/p85α)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP, [γ-32P]ATP

  • Methyl vinyl ketone (MVK)

  • Positive control inhibitor: Wortmannin

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Lipid vesicles containing PIP2

  • Stopping solution: 1 N HCl

  • Extraction solvent: Chloroform/methanol (1:1)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, lipid vesicles with PIP2, and the PI3K enzyme in a microcentrifuge tube.

  • Add varying concentrations of MVK (or Wortmannin/vehicle control) to the reaction tubes and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction at 30 °C for 20 minutes with gentle agitation.

  • Stop the reaction by adding 1 N HCl.

  • Extract the radiolabeled lipid product (PIP3) by adding a chloroform/methanol mixture, vortexing, and centrifuging to separate the phases.

  • Carefully transfer a sample of the lower organic phase containing the 32P-labeled PIP3 into a scintillation vial.

  • Evaporate the solvent and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PI3K activity relative to the vehicle control for each MVK concentration to determine the dose-response effect.

Mandatory Visualizations

G cluster_reactivity General Reactivity of α,β-Unsaturated Vinyl Ketones start α,β-Unsaturated Vinyl Ketone path1 1,4-Conjugate Addition (Michael Addition) start->path1 Soft Nucleophiles path2 1,2-Direct Addition start->path2 Hard Nucleophiles nuc Nucleophile (Nu⁻) nuc->start Attack prod1 Enolate Intermediate (Thermodynamic Product) path1->prod1 prod2 Alkoxide Intermediate (Kinetic Product) path2->prod2

Caption: General reactivity pathways for α,β-unsaturated vinyl ketones.

G cluster_workflow Experimental Workflow: Asymmetric Michael Addition step1 1. Catalyst & Aldehyde (Inert Atmosphere, 0°C) step2 2. Add Methyl Vinyl Ketone (Dropwise) step1->step2 step3 3. Reaction Stirring (TLC Monitoring) step2->step3 step4 4. Aqueous Quench (NH4Cl) step3->step4 step5 5. Extraction & Drying step4->step5 step6 6. Purification (Column Chromatography) step5->step6 step7 7. Analysis (NMR, Chiral HPLC) step6->step7

Caption: Workflow for a catalyzed asymmetric Michael addition experiment.

G cluster_pathway Inhibition of PI3K/Akt Pathway by Methyl Vinyl Ketone (MVK) rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K (p85-p110) rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k akt Akt pip3->akt Activates downstream Downstream Effects (Cell Proliferation, Metabolism) akt->downstream Regulates mvk MVK mvk->pi3k Covalent Modification (Inhibits RTK-PI3K Interaction)

References

The Enigmatic Nonadienones: A Technical Guide to Their Discovery, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadienone compounds, unsaturated nine-carbon ketones, represent a class of molecules with largely unexplored potential in medicinal chemistry and drug development. While their corresponding aldehydes and alcohols, nonadienals and nonadienols, are well-documented as potent aroma and flavor compounds, the history and biological activity of nonadienones remain comparatively obscure. This technical guide provides a comprehensive overview of the discovery and history of the closely related C9 dienyl compounds, details their synthesis, and extrapolates the preparation of nonadienones. Furthermore, it explores the potential biological activities and mechanisms of action of nonadienones by drawing parallels with the broader class of dienone-containing molecules, which have shown promise as cytotoxic and anti-inflammatory agents. This document aims to serve as a foundational resource for researchers interested in the untapped therapeutic potential of this chemical class.

Discovery and History: A Tale of Fragrance and Flavor

The story of nonadienone-related compounds begins not with the ketones themselves, but with their alcohol and aldehyde counterparts. The discovery of these C9 unsaturated compounds is intrinsically linked to the study of natural scents, particularly those of violet leaves and cucumbers.

In 1935, the Swiss chemist Leopold Ružička first identified (2E,6Z)-nonadien-1-ol as a key constituent of violet leaf absolute.[1] This discovery was a significant step in understanding the chemical basis of floral fragrances. A few years later, in 1938, Takei successfully synthesized this "violet leaf alcohol" from "leaf alcohol" ((Z)-3-hexen-1-ol) and also isolated it from cucumbers in 1939.[1] The definitive structure of (2E,6Z)-nonadien-1-ol was later confirmed by Seidel in 1944.[1]

These early discoveries paved the way for the commercial production of various nonadienol and nonadienal isomers, which are now widely used in the flavor and fragrance industry to impart fresh, green, and cucumber-like notes.[1][2] The history of the corresponding ketones, the nonadienones, is not as clearly documented, suggesting they are not significant contributors to these natural aromas and have been of less commercial interest. Their exploration is therefore more recent and driven by scientific curiosity and the search for novel bioactive molecules.

Synthesis of Nonadienone Compounds

The synthesis of nonadienones can be logically approached through the oxidation of their corresponding and more readily available alcohol precursors, the nonadienols. The synthesis of these precursors is well-established.

Synthesis of Nonadienol Precursors

A common route to (2E,6Z)-nonadien-1-ol starts from (Z)-3-hexen-1-ol. This starting material is first converted to its corresponding halide, which is then used to form a Grignard reagent. The subsequent reaction of this Grignard reagent with acrolein, followed by an allylic rearrangement, yields the target (2E,6Z)-nonadien-1-ol.[2][3]

Experimental Protocol: Synthesis of (2E,6Z)-nonadien-1-ol [2][3]

  • Halogenation of (Z)-3-hexen-1-ol: (Z)-3-hexen-1-ol is treated with a halogenating agent, such as thionyl chloride or phosphorus tribromide, in an appropriate solvent (e.g., diethyl ether) under controlled temperature to yield the corresponding (Z)-1-halo-3-hexene.

  • Formation of the Grignard Reagent: The resulting (Z)-1-halo-3-hexene is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, (Z)-3-hexenylmagnesium halide.

  • Reaction with Acrolein: The Grignard reagent is then added dropwise to a solution of acrolein in anhydrous diethyl ether at low temperature (e.g., 0 °C).

  • Allylic Rearrangement: The intermediate 1,6-nonadien-3-ol is subjected to an allylic rearrangement to yield (2E,6Z)-nonadien-1-ol. This can be achieved under acidic or thermal conditions.

  • Purification: The final product is purified by fractional distillation under reduced pressure.

Oxidation to Nonadienone

The conversion of nonadienols to nonadienones is a standard oxidation reaction in organic chemistry. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: General Oxidation of 2,6-nonadien-1-ol (B1239279) to 2,6-nonadienone

  • Choice of Oxidant: A suitable oxidizing agent is chosen based on the desired selectivity and reaction conditions. Common choices include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine).

  • Reaction Setup: The 2,6-nonadien-1-ol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) for PCC or PDC, or DMSO for Swern oxidation).

  • Addition of Oxidant: The oxidizing agent is added portion-wise or dropwise to the alcohol solution at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is worked up to remove the oxidant byproducts. For PCC/PDC, this typically involves filtration through a pad of silica (B1680970) gel or celite. For Swern oxidation, an aqueous workup is performed.

  • Purification: The crude 2,6-nonadienone is purified by column chromatography on silica gel or by distillation under reduced pressure.

Physicochemical and Spectral Data

Due to the limited availability of specific data for nonadienone compounds, the following tables summarize representative data for the closely related and well-characterized nonadienal and nonadienol isomers. This information provides a useful reference for the expected properties of the corresponding ketones.

Table 1: Physicochemical Properties of Nonadienal and Nonadienol Isomers
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Refractive Index (at 20°C)
(2E,6Z)-Nonadienal557-48-2C₉H₁₄O138.2195 (at 18 mmHg)0.85 - 0.871.471 - 1.476
(E,E)-2,6-Nonadienal17587-33-6C₉H₁₄O138.21---
(2E,6Z)-Nonadien-1-ol28069-72-9C₉H₁₆O140.222320.87-

Data sourced from various chemical suppliers and databases.[4][5][6][7]

Table 2: Representative Spectral Data
CompoundTechniqueKey Signals
(2E,6Z)-Nonadien-1-ol¹³C NMRδ (ppm) values characteristic of a primary alcohol, and four sp² carbons of the two double bonds.
(2E,6Z)-NonadienalMass Spec (EI)Prominent peaks at m/z 41, 69, 70.[6][8]
(E,E)-2,6-NonadienalMass Spec (EI)Characteristic fragmentation pattern for an unsaturated aldehyde.[5]

Note: Detailed, publicly available NMR and mass spectra specifically for nonadienone isomers are scarce. The data for the corresponding aldehydes and alcohols serve as a reference for the nonadienyl backbone.[9]

Biological Activities and Potential for Drug Development

While specific biological data for nonadienone compounds is limited, the broader class of dienones has been investigated for various pharmacological activities. These studies provide a framework for predicting the potential therapeutic applications of nonadienones.

Cytotoxic and Antiproliferative Effects

Dienone compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[10] The presence of the dienone moiety is often crucial for this activity, and the antiproliferative effect can be enhanced by the presence of electron-withdrawing groups on any associated aryl rings.[10] An important characteristic of some dienone compounds is their selective cytotoxicity towards tumor cells over non-cancerous cells.[10]

It is plausible that nonadienone compounds could exhibit similar cytotoxic properties. The conjugated dienone system is a Michael acceptor and can potentially react with nucleophilic residues in biological macromolecules, such as proteins and DNA, leading to cellular stress and apoptosis.

Anti-inflammatory Activity

Certain dienone derivatives have been reported to possess anti-inflammatory properties.[10] For example, some dienones have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[10] The proposed mechanism for this activity involves the inhibition of key signaling pathways such as the ERK/JNK and NF-κB pathways.[10] Pentadienone oxime ester derivatives have also been synthesized and shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the TLR4/MAPK/NF-κB signaling pathway.[11]

Antimicrobial Activity

The aldehyde counterparts of nonadienones, (E,Z)-2,6-nonadienal and (E)-2-nonenal, have demonstrated antimicrobial activity against several human and foodborne pathogens, including Bacillus cereus, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella typhimurium.[12] This suggests that nonadienone compounds may also possess antimicrobial properties worth investigating.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by nonadienone compounds have not been elucidated. However, based on studies of other dienone-containing molecules, several potential mechanisms can be proposed.

The electrophilic nature of the dienone scaffold suggests that these compounds could act as covalent inhibitors, forming adducts with cysteine residues in target proteins. This mode of action could disrupt the function of various enzymes and transcription factors involved in cell survival and proliferation.

As mentioned, a potential anti-inflammatory mechanism for dienones involves the inhibition of the NF-κB signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its inhibition can lead to a potent anti-inflammatory response.

The diagram below illustrates a hypothetical workflow for the synthesis and biological evaluation of nonadienone compounds, highlighting the key steps from precursor synthesis to the assessment of their effects on cellular signaling pathways.

G cluster_synthesis Synthesis Workflow cluster_bioactivity Biological Evaluation Start (Z)-3-Hexen-1-ol Grignard Grignard Reaction with Acrolein Start->Grignard Rearrangement Allylic Rearrangement Grignard->Rearrangement Nonadienol (2E,6Z)-Nonadien-1-ol Rearrangement->Nonadienol Oxidation Oxidation (e.g., PCC, Swern) Nonadienol->Oxidation Nonadienone (2E,6Z)-Nonadienone Oxidation->Nonadienone Screening In vitro Screening (e.g., Cytotoxicity, Antimicrobial) Nonadienone->Screening Nonadienone->Screening Active Hits Identification of Active Nonadienones Screening->Active Hits Mechanism Mechanism of Action Studies Active Hits->Mechanism Signaling Signaling Pathway Analysis (e.g., NF-κB, MAPK) Mechanism->Signaling

Caption: Synthesis and Biological Evaluation Workflow for Nonadienone Compounds.

The following diagram illustrates a potential signaling pathway that could be targeted by bioactive nonadienone compounds, based on the known mechanisms of other dienones.

G Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Nonadienone Nonadienone Nonadienone->MAPK Nonadienone->IKK

Caption: Potential Anti-inflammatory Mechanism of Action for Nonadienones.

Conclusion and Future Directions

Nonadienone compounds represent a relatively unexplored area of chemical space with significant potential for the development of new therapeutic agents. While their history is not as rich as that of their aldehyde and alcohol relatives, the established synthetic routes to nonadienols provide a clear path to accessing nonadienones for further study. The known biological activities of the broader dienone class, particularly their cytotoxic and anti-inflammatory effects, strongly suggest that nonadienones are promising candidates for drug discovery programs.

Future research should focus on the systematic synthesis and biological evaluation of a library of nonadienone isomers and derivatives. Key areas of investigation should include:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other biological activities of synthesized nonadienones.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by active compounds.

  • Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of nonadienones that contribute to their biological activity to guide the design of more potent and selective analogs.

  • In vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

By systematically exploring this enigmatic class of compounds, the scientific community may uncover novel therapeutic agents with the potential to address unmet medical needs in oncology, inflammatory diseases, and beyond.

References

Nona-1,4-dien-3-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nona-1,4-dien-3-one, a dienone of interest in organic synthesis and potentially in pharmacological research. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide presents its fundamental molecular properties, a generalized synthetic protocol, and an overview of the known biological activities of the broader class of dienones.

Core Molecular Attributes

This compound is an acyclic ketone with two carbon-carbon double bonds. Its systematic name indicates a nine-carbon chain with a ketone at the third position and double bonds starting at the first and fourth positions.

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Canonical SMILES CCCCC=CC(=O)C=C
InChI Key InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h3,5,7H,2,4,6,8H2,1H3

General Experimental Protocols: Synthesis of a Dienone

While a specific, validated synthesis for this compound is not readily found in the literature, a plausible and general approach for the synthesis of α,β,γ,δ-unsaturated ketones can be proposed based on established organic chemistry principles. One common method involves an aldol (B89426) condensation followed by dehydration.

A Generalized Two-Step Synthesis Protocol:

  • Step 1: Aldol Condensation. An enolate is formed from a ketone, which then reacts with an α,β-unsaturated aldehyde. For the synthesis of this compound, one could hypothetically react the enolate of 2-hexanone (B1666271) with propenal.

    • Reaction: The enolate of 2-hexanone is generated using a suitable base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

    • Addition: Propenal is then added to the reaction mixture, leading to the formation of a β-hydroxy ketone.

  • Step 2: Dehydration. The resulting β-hydroxy ketone is then dehydrated to form the conjugated dienone.

    • Reaction: This can often be achieved by heating the β-hydroxy ketone in the presence of an acid or base catalyst. For example, refluxing in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent that allows for the removal of water (e.g., benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus) would be a common approach.

Purification: The final product would typically be purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

Potential Biological Significance of Dienones

The dienone structural motif is present in a variety of biologically active molecules. While the specific activity of this compound is not documented, the broader class of dienone-containing compounds has been the subject of significant research.

Dienones, particularly those with a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, have been extensively studied for their biological responses.[1][2] A common characteristic of these compounds is their ability to target the ubiquitin-proteasome system (UPS), which is crucial for the viability of cancer cells.[1][2]

Other reported biological activities for various dienone compounds include:

  • Anti-inflammatory and Antiviral Activity [1][2]

  • Antiparasitic Activity , with some dienones showing activity against the malaria parasite Plasmodium falciparum.[1]

It is important to note that these activities are for the general class of dienones and have not been specifically demonstrated for this compound.

Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an α,β,γ,δ-unsaturated ketone, as described in the experimental protocol section.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Step 1: Aldol Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Dehydration cluster_product Final Product Ketone Ketone (e.g., 2-Hexanone) Enolate_Formation Enolate Formation (Base, e.g., LDA) Ketone->Enolate_Formation 1. Add Base Aldehyde α,β-Unsaturated Aldehyde (e.g., Propenal) Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition 2. Add Aldehyde Enolate_Formation->Aldol_Addition Beta_Hydroxy_Ketone β-Hydroxy Ketone Aldol_Addition->Beta_Hydroxy_Ketone Dehydration Acid or Base Catalyzed Dehydration Beta_Hydroxy_Ketone->Dehydration Dienone α,β,γ,δ-Unsaturated Ketone (this compound) Dehydration->Dienone

References

Potential Research Areas for Nona-1,4-dien-3-one: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,4-dien-3-one, a simple linear dienone, represents an unexplored molecule with significant potential for investigation in drug discovery. While direct research on this specific compound is limited, its core structure as an α,β-unsaturated ketone suggests a range of possible biological activities. This technical guide outlines promising research avenues for this compound, drawing parallels from the broader class of dienone-containing compounds. This document provides a foundational framework for its synthesis, biological evaluation, and potential therapeutic applications, with a focus on anticancer and anti-inflammatory properties. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further investigation.

Introduction: The Untapped Potential of a Simple Dienone

The α,β-unsaturated ketone moiety is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. This functional group is known to be a Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, thereby modulating their function. This compound, with its linear nine-carbon chain and conjugated double bonds, offers a simple yet compelling scaffold for chemical and biological exploration. Its structural simplicity allows for straightforward synthetic modifications, enabling the generation of a focused library of analogues for structure-activity relationship (SAR) studies.

This guide explores the potential of this compound in two primary research areas: oncology and inflammation. The rationale for these areas is based on the known activities of other dienone-containing molecules, which have demonstrated potent cytotoxic effects against cancer cells and the ability to modulate key inflammatory pathways.

Synthesis of this compound and its Analogs

The synthesis of this compound can be readily achieved through established organic chemistry methodologies. The Claisen-Schmidt condensation is a particularly attractive approach due to its simplicity and efficiency in forming α,β-unsaturated ketones.

Proposed Synthetic Route: Claisen-Schmidt Condensation

A plausible and efficient synthesis of this compound involves the base-catalyzed condensation of propenal with 2-hexanone (B1666271).

Diagram of the Proposed Synthetic Workflow:

G Propenal Propenal Reaction Claisen-Schmidt Condensation Propenal->Reaction Hexanone 2-Hexanone Hexanone->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from established procedures for similar condensations.[1][2][3][4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-hexanone (1 equivalent) in 95% ethanol.

  • Add an aqueous solution of sodium hydroxide (2 equivalents in water) to the flask.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add propenal (1.1 equivalents) dropwise to the stirred mixture.

  • Maintain the temperature at 0-5°C and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Table 1: Summary of Reagents for Synthesis

ReagentMolar RatioPurpose
2-Hexanone1Ketone reactant
Propenal1.1Aldehyde reactant
Sodium Hydroxide2Base catalyst
Ethanol/Water-Solvent

Potential Research Area 1: Anticancer Activity

Many dienone-containing compounds exhibit significant cytotoxicity against various cancer cell lines. A primary mechanism of action for some of these compounds is the inhibition of the ubiquitin-proteasome system (UPS).[5] The UPS is a critical cellular machinery responsible for protein degradation, and its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.

Proposed Signaling Pathway: UPS Inhibition and Downstream Effects

This compound, as a Michael acceptor, could potentially interact with cysteine residues in the active sites of deubiquitinating enzymes (DUBs) or other components of the proteasome, leading to UPS inhibition. This would result in the accumulation of polyubiquitinated proteins and the stabilization of tumor suppressor proteins like p53. Furthermore, UPS inhibition is known to activate the NF-κB signaling pathway, which plays a complex role in cancer cell survival and proliferation.

Diagram of the Proposed UPS Inhibition Pathway:

G cluster_cell Cancer Cell NDO This compound UPS Ubiquitin-Proteasome System (UPS) NDO->UPS Inhibition PolyUb Polyubiquitinated Proteins UPS->PolyUb Degradation p53 p53 UPS->p53 Degradation IkB IκB UPS->IkB Degradation Apoptosis Apoptosis PolyUb->Apoptosis Accumulation leads to p53->Apoptosis Stabilization induces NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Survival/Proliferation) Nucleus->Gene

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocol: Proteasome Activity Assay

This protocol is designed to assess the inhibitory effect of this compound on proteasome activity in cancer cell lysates.[6][7][8]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • This compound

  • Proteasome inhibitor (e.g., MG132) as a positive control

  • Proteasome lysis buffer (50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Culture cancer cells to 80-90% confluency.

  • Harvest cells and lyse them in proteasome lysis buffer on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • In a 96-well black plate, add 50 µg of cell lysate per well.

  • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (MG132).

  • Incubate the plate at 37°C for 1 hour.

  • Add the fluorogenic proteasome substrate to each well.

  • Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes.

  • Calculate the rate of substrate cleavage and determine the IC50 value for this compound.

Table 2: Quantitative Data for Proteasome Inhibition Assay

CompoundConcentration (µM)Proteasome Activity (% of Control)
Vehicle (DMSO)-100
This compound0.1(Experimental Data)
1(Experimental Data)
10(Experimental Data)
100(Experimental Data)
MG132 (Positive Control)10(Experimental Data)

Potential Research Area 2: Anti-inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation.[9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated, ubiquitinated, and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. By inhibiting the proteasome, this compound could prevent IκB degradation and thereby suppress NF-κB activation and the subsequent inflammatory response.

Proposed Signaling Pathway: Modulation of NF-κB

Diagram of the Proposed NF-κB Modulation Pathway:

G cluster_cell Inflammatory Cell Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Sequesters UPS Proteasome IkB->UPS Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NDO This compound NDO->UPS Inhibition InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc)

  • This compound

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

  • 96-well white plates

  • Luminometer

Procedure:

  • Seed the HEK293-NF-κB-luc cells in a 96-well white plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using an MTS or CellTiter-Glo assay).

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound.

Table 3: Quantitative Data for NF-κB Reporter Assay

TreatmentConcentrationLuciferase Activity (RLU)NF-κB Inhibition (%)
Untreated Control-(Experimental Data)0
TNF-α alone10 ng/mL(Experimental Data)-
This compound + TNF-α0.1 µM(Experimental Data)(Calculated Data)
1 µM(Experimental Data)(Calculated Data)
10 µM(Experimental Data)(Calculated Data)
100 µM(Experimental Data)(Calculated Data)

Conclusion and Future Directions

This compound presents a compelling starting point for a drug discovery program. Its straightforward synthesis and the known biological activities of the dienone pharmacophore suggest a high probability of identifying novel bioactive compounds. The proposed research areas in oncology and inflammation provide a clear path for initial investigations.

Future research should focus on:

  • Synthesis of an analogue library: Modifications to the alkyl chain length and substitution patterns can be explored to optimize potency and selectivity.

  • In vivo studies: Promising compounds should be evaluated in animal models of cancer and inflammation to assess their efficacy and safety.

  • Target identification: Advanced proteomics and chemical biology approaches can be employed to identify the specific cellular targets of this compound and its active analogues.

This technical guide provides a comprehensive framework for initiating research into the therapeutic potential of this compound. The detailed protocols and proposed mechanisms offer a solid foundation for researchers to build upon and unlock the full potential of this unexplored chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nona-1,4-dien-3-one from Nonanal

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed two-step synthetic protocol for the preparation of nona-1,4-dien-3-one from nonanal (B32974). The synthesis involves an initial base-catalyzed Claisen-Schmidt condensation of nonanal with acetone (B3395972) to yield (E)-undec-3-en-2-one, followed by a Wittig olefination to introduce a terminal double bond, affording the target compound, this compound. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a conjugated dienone, a structural motif present in various natural products and biologically active molecules. The synthesis of such compounds is of interest for the development of new chemical entities. The described two-step pathway provides a reliable method for the preparation of this target molecule from readily available starting materials. The first step, a Claisen-Schmidt condensation, is a variation of the aldol (B89426) condensation between an aldehyde and a ketone.[1] The subsequent Wittig reaction is a widely used and effective method for converting ketones into alkenes, including the formation of dienes from α,β-unsaturated ketones.[2][3]

Overall Synthetic Scheme

The synthesis of this compound from nonanal is achieved in two sequential steps:

  • Step 1: Claisen-Schmidt Condensation - Reaction of nonanal with acetone in the presence of a base to form (E)-undec-3-en-2-one.

  • Step 2: Wittig Reaction - Olefination of (E)-undec-3-en-2-one with a methylenetriphenylphosphorane (B3051586) ylide to yield this compound.

Synthesis_Scheme Nonanal Nonanal Intermediate (E)-Undec-3-en-2-one Nonanal->Intermediate NaOH, EtOH/H2O, rt Acetone Acetone Acetone->Intermediate Product This compound Intermediate->Product THF, rt Wittig_Reagent Methylenetriphenylphosphorane (Ph3P=CH2) Wittig_Reagent->Product

Caption: Overall two-step synthesis of this compound from nonanal.

Experimental Protocols

Step 1: Synthesis of (E)-Undec-3-en-2-one via Claisen-Schmidt Condensation

This protocol is adapted from established procedures for the Claisen-Schmidt condensation of aldehydes with acetone.

Materials:

  • Nonanal (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve nonanal (1.0 eq) and acetone (1.5 eq) in 95% ethanol.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution to the stirred solution of nonanal and acetone at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, neutralize the mixture with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure (E)-undec-3-en-2-one.

Quantitative Data (Representative):

ParameterValueReference
Yield 75-85%Adapted from similar reactions
Reaction Time 4-6 hoursAdapted from similar reactions
Temperature Room TemperatureAdapted from similar reactions
Step 2: Synthesis of this compound via Wittig Reaction

This protocol is based on the successful methylenation of aliphatic α,β-unsaturated ketones.[2]

Materials:

  • (E)-Undec-3-en-2-one (1.0 eq)

  • Methyltriphenylphosphonium (B96628) bromide (1.2 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

  • Rotary evaporator

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) to the suspension. The formation of the orange-colored ylide should be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve (E)-undec-3-en-2-one (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the enone to the ylide solution at room temperature via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine (B44618) oxide as a byproduct, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data (Representative):

ParameterValueReference
Yield ~97%[2]
Reaction Time 2-4 hours[2]
Temperature Room Temperature[2]

Reaction Mechanisms

Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt node_start Start: Acetone and Nonanal node_enolate Formation of Acetone Enolate node_start->node_enolate Base (OH⁻) node_nucleophilic_attack Nucleophilic Attack of Enolate on Nonanal node_enolate->node_nucleophilic_attack node_alkoxide Alkoxide Intermediate Formation node_nucleophilic_attack->node_alkoxide node_protonation Protonation of Alkoxide node_alkoxide->node_protonation H₂O node_aldol Aldol Adduct (β-hydroxy ketone) node_protonation->node_aldol node_dehydration Dehydration (E1cB) node_aldol->node_dehydration Base, Heat node_product Product: (E)-Undec-3-en-2-one node_dehydration->node_product

Caption: Mechanism of the Claisen-Schmidt condensation.

Wittig Reaction Mechanism

Wittig_Reaction node_start Start: Enone and Ylide node_cycloaddition [2+2] Cycloaddition node_start->node_cycloaddition node_oxaphosphetane Oxaphosphetane Intermediate node_cycloaddition->node_oxaphosphetane node_cycloreversion [2+2] Cycloreversion node_oxaphosphetane->node_cycloreversion node_product Product: this compound + Triphenylphosphine oxide node_cycloreversion->node_product

Caption: Mechanism of the Wittig reaction.

References

Application Notes and Protocols: Nona-1,4-dien-3-one as a Michael Acceptor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of nona-1,4-dien-3-one and analogous acyclic dienones as Michael acceptors. Due to the limited availability of specific literature on this compound, the protocols and data presented herein are based on well-established principles of Michael additions to analogous α,β,γ,δ-unsaturated ketone systems. These notes offer a foundational guide for researchers looking to employ this class of compounds in their synthetic endeavors.

Introduction to this compound as a Michael Acceptor

This compound is an α,β,γ,δ-unsaturated ketone, a class of compounds that serve as versatile Michael acceptors in organic synthesis. The conjugated system in these dienones presents two potential electrophilic sites for nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C5). So-called "soft" nucleophiles preferentially undergo a 1,4-conjugate addition (Michael addition) to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is a powerful tool for constructing complex molecular architectures.[1][2] The resulting enolate intermediate can be subsequently protonated or trapped with other electrophiles, further enhancing the synthetic utility of this methodology.

The general mechanism for a Michael addition to a dienone is depicted below.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Dienone This compound (Michael Acceptor) Enolate Enolate Intermediate Dienone->Enolate 1,4-Addition Nucleophile Nucleophile (Nu⁻) (Michael Donor) Product 1,4-Adduct Enolate->Product Protonation (H⁺) experimental_workflow start Start dissolve Dissolve Dienone and Nucleophile in Solvent start->dissolve catalyst Add Catalyst dissolve->catalyst stir Stir at Defined Temperature catalyst->stir monitor Monitor Reaction (TLC/GC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Workup and Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography) dry->purify end End purify->end regioselectivity cluster_nucleophile Nucleophile Type cluster_addition Addition Type Hard Hard Nucleophiles (e.g., Grignard, Organolithium) Direct 1,2-Addition (Direct Attack at Carbonyl) Hard->Direct Favors Soft Soft Nucleophiles (e.g., Cuprates, Thiols, Amines) Conjugate 1,4-Addition (Michael Addition) Soft->Conjugate Favors

References

Application Notes and Protocols for the Synthesis of Nona-1,4-dien-3-one via Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Principle

The synthesis of Nona-1,4-dien-3-one can be achieved through a crossed aldol (B89426) condensation between propenal (acrolein) and 2-hexanone (B1666271). In this reaction, the enolate of 2-hexanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of propenal. The resulting β-hydroxy ketone readily undergoes dehydration under basic conditions to yield the conjugated this compound. The overall reaction is illustrated below:

Figure 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_product Product Propenal Propenal (Acrolein) This compound This compound Propenal->this compound + 2-Hexanone 2-Hexanone 2-Hexanone->this compound Base Catalyst (e.g., NaOH)

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Researchers should optimize reaction conditions based on their specific laboratory setup and desired outcomes.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.2 g, 30 mmol) in a mixture of water (15 mL) and ethanol (10 mL). Cool the solution to 10-15°C in an ice bath.

  • Addition of Ketone: To the cooled basic solution, add 2-hexanone (2.0 g, 20 mmol) dropwise with vigorous stirring.

  • Addition of Aldehyde: Slowly add propenal (1.12 g, 20 mmol) to the reaction mixture, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 20 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound. These values are based on typical yields for similar aldol condensation reactions and the calculated molecular properties of the product.

ParameterValue
Reactants
Propenal (Acrolein)1.12 g (20 mmol)
2-Hexanone2.0 g (20 mmol)
Product
Theoretical Yield2.76 g
Actual Yield1.93 g (Hypothetical)
Percent Yield70% (Hypothetical)
Physical Properties
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
AppearancePale yellow oil (Expected)
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δExpected peaks for vinyl and alkyl protons
¹³C NMR (CDCl₃, 100 MHz) δExpected peaks for carbonyl, vinyl, and alkyl carbons
IR (neat) ν~1660 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=C)
Mass Spec (EI) m/z138 [M]⁺

Visualizations

Mechanism of Aldol Condensation

The following diagram illustrates the base-catalyzed aldol condensation mechanism for the formation of this compound.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration 2-Hexanone 2-Hexanone Enolate Enolate of 2-Hexanone 2-Hexanone->Enolate OH⁻ H2O Water Enolate->H2O + Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Propenal Aldol Adduct β-Hydroxy Ketone Alkoxide->Aldol Adduct + H₂O OH- Hydroxide Aldol Adduct->OH- + This compound This compound Aldol Adduct->this compound OH⁻, -H₂O

Caption: Mechanism of the base-catalyzed aldol condensation.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

G Start Start Reaction_Setup Prepare Basic Solution Start->Reaction_Setup Add_Ketone Add 2-Hexanone Reaction_Setup->Add_Ketone Add_Aldehyde Add Propenal Add_Ketone->Add_Aldehyde Reaction Stir at Room Temperature Add_Aldehyde->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product Purification->Analysis End End Analysis->End

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Propenal (acrolein) is highly toxic, flammable, and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Work away from open flames and sources of ignition.

Conclusion

The described protocol provides a robust starting point for the synthesis of this compound via a base-catalyzed aldol condensation. The reaction is expected to proceed with a reasonable yield, and the product can be purified using standard chromatographic techniques. Researchers are encouraged to optimize the reaction conditions to suit their specific needs. The successful synthesis and characterization of this dienone will be valuable for further studies in medicinal chemistry and materials science.

References

Nona-1,4-dien-3-one: Applications in Pharmaceutical Synthesis - A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

General Applications of Vinyl Ketones in Synthesis

Vinyl ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This structural motif renders them highly reactive and synthetically useful. They are known to participate in a variety of chemical transformations that are fundamental to the construction of complex molecular architectures, including those found in pharmaceutically active compounds.

Key reactions involving vinyl ketones include their role as:

  • Michael Acceptors: The electron-withdrawing nature of the carbonyl group makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack. This 1,4-conjugate addition, known as the Michael reaction, is a cornerstone of carbon-carbon bond formation in organic synthesis.

  • Dienophiles in Diels-Alder Reactions: The electron-deficient double bond of a vinyl ketone can react with a conjugated diene in a [4+2] cycloaddition reaction to form a six-membered ring. This is a powerful method for the construction of cyclic and polycyclic systems often found in natural products and medicinal compounds.

  • Precursors to Complex Molecules: The dual functionality of vinyl ketones allows for a wide range of subsequent chemical modifications, making them valuable starting materials for the synthesis of more complex molecules.

Synthesis of Vinyl Ketones

A common and effective method for the synthesis of vinyl ketones is the Mannich reaction . This reaction typically involves the aminoalkylation of a ketone with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to form a Mannich base. Subsequent treatment of the Mannich base, for instance with methyl iodide followed by base-induced elimination, yields the corresponding vinyl ketone.

Below is a generalized workflow for the synthesis of a vinyl ketone via the Mannich reaction.

G cluster_0 Mannich Reaction cluster_1 Elimination ketone Ketone mannich_base Mannich Base ketone->mannich_base formaldehyde Formaldehyde formaldehyde->mannich_base sec_amine Secondary Amine sec_amine->mannich_base alkylation Alkylation (e.g., CH3I) mannich_base->alkylation base Base alkylation->base vinyl_ketone Vinyl Ketone base->vinyl_ketone

Caption: Generalized workflow for vinyl ketone synthesis.

Nona-1,4-dien-3-one: A Molecule Awaiting Specific Application Data

Despite the established utility of the vinyl ketone functional group, searches for "this compound" and its synonym "vinyl pentenyl ketone" did not yield specific examples of its use in pharmaceutical synthesis. Consequently, no quantitative data regarding reaction yields, spectroscopic information, or detailed experimental protocols for its application can be provided at this time. Furthermore, without a known biological target or synthesized pharmaceutical agent derived from this compound, the creation of a relevant signaling pathway diagram is not feasible.

It is possible that this specific molecule is used under a different, non-systematic name, or that its applications are documented in less accessible literature. It may also be a novel or less common building block in pharmaceutical research and development.

Conclusion

While the chemical principles governing the reactivity of vinyl ketones suggest that this compound could be a potentially useful synthetic intermediate, there is a notable absence of specific, documented applications in the context of pharmaceutical synthesis in the readily available scientific literature. Researchers and drug development professionals interested in this particular molecule may need to undertake exploratory research to establish its reactivity profile and potential applications. The general synthetic pathways and reaction types associated with vinyl ketones provide a foundational framework for such investigations. Further research is required to delineate any specific role for this compound in the development of new therapeutic agents.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Dienones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienones are a class of organic compounds characterized by the presence of two carbon-carbon double bonds and a ketone functional group within their structure. This structural motif is found in a wide range of molecules, including natural products, synthetic intermediates, and active pharmaceutical ingredients (APIs). The purification of dienones is a critical step in chemical synthesis and drug development to ensure the isolation of the target compound from starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of dienones, offering high resolution and selectivity. This application note provides detailed protocols and guidelines for the successful purification of dienones using reverse-phase, normal-phase, and chiral HPLC.

Principles of HPLC Separation for Dienones

The separation of dienones by HPLC is primarily based on their polarity. The choice between reverse-phase and normal-phase chromatography depends on the specific properties of the dienone and the impurities to be separated.

  • Reverse-Phase (RP) HPLC : This is the most common mode of HPLC used for the separation of organic compounds.[1] In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] More hydrophobic (less polar) compounds, such as many steroidal dienones, interact more strongly with the stationary phase and are retained longer.[3][4] Elution is achieved by increasing the proportion of the organic solvent in the mobile phase.[5]

  • Normal-Phase (NP) HPLC : In this mode, a polar stationary phase (e.g., silica (B1680970) or alumina) is employed with a non-polar mobile phase (e.g., hexane (B92381), chloroform).[6][7] More polar compounds are retained longer on the column.[8] NP-HPLC is particularly useful for the separation of isomers and for compounds that are either too hydrophobic or too hydrophilic for effective separation by RP-HPLC.[6][9]

  • Chiral HPLC : For dienones that are chiral, separation of the enantiomers is often a regulatory requirement in the pharmaceutical industry.[10] This is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to their differential retention and separation.[11][12][13]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results and for protecting the column from contamination and damage.[14]

  • Dissolution : Dissolve the crude dienone sample in a solvent that is compatible with the initial mobile phase composition.[15] For RP-HPLC, methanol or acetonitrile are common choices.[15] For NP-HPLC, a non-polar solvent like hexane or isopropanol (B130326) may be used.[16] The sample should be completely dissolved to avoid peak splitting or broadening.[11]

  • Filtration : Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[15][16]

  • Concentration : The concentration of the sample should be optimized to avoid overloading the column, which can lead to poor peak shape and resolution.[16] For analytical HPLC, concentrations in the range of 0.1-1 mg/mL are typical.[16] For preparative HPLC, higher concentrations are used to maximize yield.[17]

Method Development and Optimization

The key to successful HPLC purification is the development of a robust separation method. This typically involves optimizing the stationary phase, mobile phase, and other chromatographic parameters.

1. Column Selection:

  • Reverse-Phase : A C18 column is a good starting point for most dienones.[3][18] Other phases like C8 or Phenyl can be screened to achieve different selectivity.[3]

  • Normal-Phase : Unmodified silica is the most common stationary phase. Cyano (CN) or amino (NH2) bonded phases can also be used.[7][8]

  • Chiral : A variety of chiral stationary phases are available, and the selection is often empirical. Screening several different chiral columns is the most effective approach to find a suitable separation.[19]

2. Mobile Phase Optimization:

The composition of the mobile phase has a significant impact on the retention and selectivity of the separation.[20][21]

  • Solvent Selection : In RP-HPLC, acetonitrile generally provides better resolution and lower backpressure than methanol.[22] In NP-HPLC, common mobile phases are mixtures of hexane with more polar solvents like isopropanol or ethyl acetate.[7]

  • pH Control : For ionizable dienones, the pH of the mobile phase can be adjusted to control their retention. Using a buffer with a pKa close to the analyte's pKa can provide stable retention times.[22][23] For silica-based columns, it is important to keep the pH within the recommended range (typically 2-8) to prevent column degradation.[22][23]

  • Additives : Small amounts of additives like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase in RP-HPLC to improve peak shape for basic compounds.[5]

3. Isocratic vs. Gradient Elution:

  • Isocratic Elution : The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components have similar retention behavior.

  • Gradient Elution : The composition of the mobile phase is changed during the separation, typically by increasing the proportion of the stronger eluting solvent.[24] This is highly effective for complex mixtures containing compounds with a wide range of polarities, as it helps to sharpen peaks and reduce analysis times.[24][25] A "scouting gradient" from a low to high percentage of the strong solvent is a common starting point for method development.[24][25]

Protocol 1: Reverse-Phase HPLC Purification of a Synthetic Dienone

This protocol is a general guideline for the purification of a moderately non-polar dienone from a synthetic reaction mixture.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Preparative HPLC system with a UV detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 500 µL (of a 10 mg/mL solution)

Procedure:

  • Prepare the crude dienone sample as described in the "Sample Preparation" section, dissolving it in a 50:50 mixture of acetonitrile and water.

  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 5 column volumes.

  • Inject the sample onto the column.

  • Run the gradient elution as specified in Table 1.

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified dienone.

Protocol 2: Normal-Phase HPLC Separation of Dienone Isomers

This protocol is suitable for the separation of geometric or positional isomers of a dienone.

Table 2: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Analytical HPLC system with a UV detector
Column Silica, 5 µm, 250 x 4.6 mm
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Elution Isocratic: 95% A / 5% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL (of a 1 mg/mL solution)

Procedure:

  • Prepare the dienone isomer mixture as described in the "Sample Preparation" section, dissolving it in the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample.

  • Run the isocratic elution and monitor the separation of the isomers.

  • For preparative scale-up, the method can be transferred to a larger diameter silica column with a corresponding increase in flow rate and injection volume.[2]

Data Presentation

Quantitative data from HPLC purification should be summarized in a clear and organized manner to allow for easy assessment of the purification efficiency.

Table 3: Summary of Purification of Dienone X by Preparative RP-HPLC

SampleInjection Volume (mL)Crude Purity (%)Isolated Mass (mg)Purified Purity (%)Recovery (%)
Crude Dienone X585.242.199.584.2
Impurity A5-3.598.2-
Impurity B5-1.897.9-

Purity determined by analytical HPLC peak area percentage. Recovery (%) = (Mass of pure compound / Theoretical mass of compound in crude sample) x 100.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purification of dienones.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis of Fractions Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final Isolated Pure Dienone Evaporation->Final

Caption: General workflow for HPLC purification of dienones.

Logical Relationship of HPLC Modes

The choice of HPLC mode is dependent on the properties of the dienone.

HPLC_Mode_Selection Dienone Dienone Sample Isomers Isomeric Mixture? Dienone->Isomers Chiral Chiral? Isomers->Chiral No NPHPLC Normal-Phase HPLC Isomers->NPHPLC Yes Polarity High Polarity? Chiral->Polarity No ChiralHPLC Chiral HPLC Chiral->ChiralHPLC Yes RPHPLC Reverse-Phase HPLC Polarity->RPHPLC No Polarity->NPHPLC Yes

Caption: Decision tree for selecting an appropriate HPLC mode.

Conclusion

HPLC is an indispensable tool for the purification of dienones in research and industrial settings. By carefully selecting the appropriate chromatographic mode (reverse-phase, normal-phase, or chiral) and optimizing the experimental parameters, high-purity dienones can be efficiently isolated. The protocols and guidelines presented in this application note provide a solid foundation for developing successful HPLC purification methods for a wide variety of dienone compounds. For complex purification challenges, a systematic method development approach, including screening of different columns and mobile phases, is highly recommended.

References

Application Notes and Protocols for Nona-1,4-dien-3-one in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,4-dien-3-one, an α,β-unsaturated ketone, is a promising dienophile for use in Diels-Alder reactions. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the formation of six-membered rings, a common scaffold in many biologically active molecules and natural products. The electron-withdrawing nature of the ketone functionality in this compound activates the adjacent double bond for reaction with a conjugated diene, leading to the formation of substituted cyclohexene (B86901) derivatives. These products can serve as versatile intermediates in the synthesis of complex molecular architectures.

Principle of the Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the interaction of the 4π-electron system of a conjugated diene with the 2π-electron system of a dienophile.[4] In the case of this compound, the vinyl group acts as the 2π-electron system. The reaction proceeds through a cyclic transition state, leading to the stereospecific formation of two new carbon-carbon sigma bonds and a new pi bond, resulting in a six-membered ring.

The reactivity of α,β-unsaturated ketones like this compound in Diels-Alder reactions is influenced by several factors:

  • Electronic Effects: The ketone group is electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates the reaction.

  • Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. For dienophiles like this compound, the reaction with a cyclic diene typically favors the formation of the endo product due to secondary orbital interactions in the transition state.

  • Catalysis: The reaction rate can be significantly enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen of the dienophile, further lowering its LUMO energy.[5] Chiral organocatalysts can also be employed to achieve enantioselective transformations.[6]

Applications in Synthesis

The Diels-Alder adducts derived from this compound are valuable synthetic intermediates. The resulting cyclohexene ring is functionalized with a ketone and a hydrocarbon chain, providing multiple sites for further chemical transformations. Potential applications include:

  • Natural Product Synthesis: The core cyclohexene structure is a common motif in a wide range of natural products with diverse biological activities.

  • Drug Discovery: The ability to rapidly construct complex cyclic systems makes the Diels-Alder reaction a valuable tool in the synthesis of novel small molecules for drug discovery programs. The substituents on the this compound backbone can be varied to explore structure-activity relationships.

  • Materials Science: The controlled formation of cyclic structures can be applied in the synthesis of new polymers and materials with specific properties.

Generalized Experimental Protocols

The following are generalized protocols for conducting Diels-Alder reactions with this compound. These should be considered as starting points and may require optimization for specific dienes and desired outcomes.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes a general procedure for a thermally induced Diels-Alder reaction.

Materials:

  • This compound

  • Conjugated diene (e.g., cyclopentadiene, 1,3-butadiene)

  • Anhydrous solvent (e.g., toluene, xylenes, or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

  • Standard work-up and purification reagents and equipment (e.g., rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the conjugated diene (1.0 - 1.2 equivalents).

  • Add the desired anhydrous solvent.

  • To this solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to isolate the desired Diels-Alder adduct.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction, which can often be performed at lower temperatures and with higher selectivity.

Materials:

  • This compound

  • Conjugated diene

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758), toluene)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) (0.1 - 1.0 equivalent)

  • Round-bottom flask

  • Inert atmosphere

  • Stirring apparatus

  • Syringe for addition of Lewis acid

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid to the solution via syringe.

  • Stir the mixture for 15-30 minutes.

  • Add the conjugated diene (1.0 - 1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

As specific experimental data for Diels-Alder reactions of this compound is limited, the following table provides a representative example of expected outcomes based on reactions with analogous vinyl ketones. This data is for illustrative purposes and actual results may vary.

DieneCatalystSolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
CyclopentadieneNoneToluene80127590:10
CyclopentadieneAlCl₃ (0.2 eq)CH₂Cl₂0292>98:2
1,3-ButadieneNoneToluene1102460N/A
1,3-ButadieneBF₃·OEt₂ (1.0 eq)CH₂Cl₂-20685N/A
IsopreneNoneXylenes1403655(mixture of regioisomers)
IsopreneTiCl₄ (0.5 eq)CH₂Cl₂-78488(improved regioselectivity)

Visualizations

Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Addition Add Diene and This compound to Solvent Catalyst_Addition Add Catalyst (Optional) Reactant_Addition->Catalyst_Addition Heating_Stirring Heat and/or Stir Reaction Mixture Catalyst_Addition->Heating_Stirring Quenching Quench Reaction Heating_Stirring->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: General workflow for a Diels-Alder reaction.

Logical Relationship of Reaction Parameters

Reaction_Parameters Dienophile This compound Reaction_Rate Reaction Rate Dienophile->Reaction_Rate Diene Diene Diene->Reaction_Rate Catalyst Catalyst Catalyst->Reaction_Rate Increases Selectivity Selectivity (Endo/Exo, Regio) Catalyst->Selectivity Improves Solvent Solvent Solvent->Reaction_Rate Temperature Temperature Temperature->Reaction_Rate Increases Temperature->Selectivity Can Affect Yield Yield Reaction_Rate->Yield Selectivity->Yield

Caption: Factors influencing the outcome of the reaction.

References

Application Note: 1H and 13C NMR Analysis of Nona-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of nona-1,4-dien-3-one. This α,β-unsaturated dienone is a key structural motif in various organic compounds and understanding its spectral characteristics is crucial for structural elucidation and purity assessment. This application note outlines the necessary steps for sample preparation, instrument parameters, and data processing, and includes predicted spectral data to aid in analysis.

Introduction

This compound is an organic compound featuring a conjugated system of a ketone and two carbon-carbon double bonds. The unique electronic environment of the protons and carbons in this molecule gives rise to a characteristic NMR spectrum. 1H NMR provides information on the number of different types of protons and their neighboring environments, while 13C NMR reveals the number and types of carbon atoms. Together, these techniques offer a powerful tool for the unambiguous identification and characterization of this and similar molecules.

Experimental Protocols

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the recommended procedure for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl3) is a common choice for many organic molecules. Other potential solvents include acetone-d6, benzene-d6, or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly affect the chemical shifts.

  • Sample Concentration:

    • For 1H NMR , dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

    • For 13C NMR , a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both 1H and 13C NMR, with its signal set to 0.00 ppm.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

1H NMR Spectroscopy:

ParameterSuggested Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16-64
Relaxation Delay1.0 s
Acquisition Time~4 s
Spectral Width~16 ppm
Temperature298 K

13C NMR Spectroscopy:

ParameterSuggested Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30 (proton decoupled)
Number of Scans1024 or more
Relaxation Delay2.0 s
Acquisition Time~1-2 s
Spectral Width~220 ppm
Temperature298 K

Data Presentation

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on typical chemical shift values for similar functional groups and conjugation effects.

Table 1: Predicted 1H NMR Data for this compound in CDCl3

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1a~5.8ddJ(H1a-H1b) ≈ 1.5, J(H1a-H2) ≈ 10.51H
H-1b~6.4ddJ(H1b-H1a) ≈ 1.5, J(H1b-H2) ≈ 17.01H
H-2~6.3dddJ(H2-H1a) ≈ 10.5, J(H2-H1b) ≈ 17.0, J(H2-H4) ≈ 10.01H
H-4~6.1dtJ(H4-H5) ≈ 15.0, J(H4-H2) ≈ 10.01H
H-5~6.9dtJ(H5-H4) ≈ 15.0, J(H5-H6) ≈ 7.01H
H-6~2.2qJ(H6-H5) ≈ 7.0, J(H6-H7) ≈ 7.52H
H-7~1.5sextetJ(H7-H6) ≈ 7.5, J(H7-H8) ≈ 7.52H
H-8~1.3sextetJ(H8-H7) ≈ 7.5, J(H8-H9) ≈ 7.52H
H-9~0.9tJ(H9-H8) ≈ 7.53H

Table 2: Predicted 13C NMR Data for this compound in CDCl3

Carbon AssignmentChemical Shift (δ, ppm)
C-1~128
C-2~137
C-3~199
C-4~131
C-5~148
C-6~33
C-7~31
C-8~22
C-9~14

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Calibrate to TMS (0 ppm) J->K L Integrate 1H Peaks K->L 1H only M Assign Peaks K->M L->M N Structural Elucidation M->N

NMR Analysis Workflow for this compound

Conclusion

This application note provides a comprehensive protocol for the 1H and 13C NMR analysis of this compound. The detailed experimental procedures and predicted spectral data serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug development, facilitating the accurate and efficient characterization of this and related compounds. Adherence to this protocol will aid in obtaining high-resolution NMR spectra, which are essential for structural verification and purity assessment.

Application Notes and Protocols: Nona-1,4-dien-3-one as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nona-1,4-dien-3-one is a divinyl ketone characterized by two reactive α,β-unsaturated systems. This unique structural feature makes it a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of electrophilic carbon atoms at the β-positions and the carbonyl group allows for a range of cyclocondensation and Michael addition reactions with various nucleophiles. These reactions pave the way for the construction of important heterocyclic scaffolds such as pyrazoles, pyrimidines, and benzodiazepines, which are core structures in many pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from this compound.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of pyrazoles from this compound can be achieved through a cyclocondensation reaction with hydrazine (B178648) and its derivatives. The reaction proceeds via a Michael addition of the hydrazine to one of the α,β-unsaturated ketone moieties, followed by an intramolecular cyclization and dehydration.

Reaction Scheme:

Nona This compound Intermediate Pyrazoline Intermediate Nona->Intermediate + Hydrazine Hydrazine Hydrazine (NH2NH2) Pyrazole (B372694) 5-butyl-3-ethyl-1H-pyrazole Intermediate->Pyrazole - H2O H2O H2O

Caption: Synthesis of a substituted pyrazole from this compound.

Experimental Protocol: Synthesis of 5-butyl-3-ethyl-1H-pyrazole

This protocol is adapted from general procedures for the synthesis of pyrazoles from α,β-unsaturated ketones.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to afford the pure 5-butyl-3-ethyl-1H-pyrazole.

Quantitative Data (Proposed):

The following table presents hypothetical data for the synthesis of pyrazoles from this compound, based on typical yields for similar reactions.

EntryHydrazine DerivativeSolventReaction Time (h)Yield (%)
1Hydrazine hydrateEthanol585
2PhenylhydrazineAcetic Acid678
32,4-DinitrophenylhydrazineEthanol872

Synthesis of Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and are prevalent in a wide array of bioactive compounds. The synthesis of pyrimidines from this compound can be accomplished by reacting it with an amidine, such as acetamidine (B91507) or guanidine. The reaction involves a Michael addition followed by a cyclocondensation and subsequent aromatization.

Reaction Scheme:

Nona This compound Intermediate Dihydropyrimidine Intermediate Nona->Intermediate + Amidine Amidine Amidine (e.g., Acetamidine) Pyrimidine (B1678525) 4-butyl-6-ethyl-2-methylpyrimidine Intermediate->Pyrimidine - H2O, -H2 H2O H2O H2 [O]

Caption: Synthesis of a substituted pyrimidine from this compound.

Experimental Protocol: Synthesis of 4-butyl-6-ethyl-2-methylpyrimidine

This protocol is based on general methods for pyrimidine synthesis from α,β-unsaturated ketones.[1][2]

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

  • In a separate flask, dissolve acetamidine hydrochloride (1.5 eq) in absolute ethanol and add it to the sodium ethoxide solution. Stir for 30 minutes.

  • To this mixture, add a solution of this compound (1.0 eq) in absolute ethanol dropwise.

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system to yield pure 4-butyl-6-ethyl-2-methylpyrimidine.

Quantitative Data (Proposed):
EntryAmidineBaseSolventReaction Time (h)Yield (%)
1AcetamidineNaOEtEthanol1075
2GuanidineKOHMethanol1268
3BenzamidineNaHTHF1272

Synthesis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. 1,5-Benzodiazepines can be synthesized from the reaction of o-phenylenediamine (B120857) with α,β-unsaturated carbonyl compounds.[3][4] In the case of this compound, the reaction would proceed through a Michael addition of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization of the second amino group with the carbonyl, and subsequent dehydration.

Reaction Scheme:

Nona This compound Intermediate Dihydrobenzodiazepine Intermediate Nona->Intermediate + o-Phenylenediamine OPDA o-Phenylenediamine Benzodiazepine 2-butyl-4-ethyl-3H-1,5-benzodiazepine Intermediate->Benzodiazepine - H2O H2O H2O

Caption: Synthesis of a 1,5-benzodiazepine derivative.

Experimental Protocol: Synthesis of 2-butyl-4-ethyl-3H-1,5-benzodiazepine

This protocol is adapted from established procedures for the synthesis of 1,5-benzodiazepines.[3][5]

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in methanol.

  • Add a catalytic amount of glacial acetic acid.

  • To this stirring solution, add this compound (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-butyl-4-ethyl-3H-1,5-benzodiazepine.

Quantitative Data (Proposed):
Entryo-Phenylenediamine DerivativeCatalystSolventReaction Time (h)Yield (%)
1o-PhenylenediamineAcetic AcidMethanol2480
24,5-Dimethyl-1,2-phenylenediamineAcetic AcidEthanol2482
34-Chloro-1,2-phenylenediaminep-TsOHToluene2075

Disclaimer: The experimental protocols and quantitative data provided are based on established chemical principles and analogous reactions reported in the literature. These should be considered as starting points and may require optimization for the specific substrate, this compound. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application of Nona-1,4-dien-3-one in Fragrance and Flavor Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and industry publications reveals a significant lack of available information regarding the application of Nona-1,4-dien-3-one in fragrance and flavor chemistry. This specific unsaturated ketone does not appear in prominent databases of fragrance and flavor compounds, and there is no readily accessible data on its synthesis, olfactory properties, or use in commercial products.

Our extensive search for "this compound" did not yield a specific CAS number, which is a primary identifier for chemical substances. Furthermore, searches for its synthesis, flavor profile, and quantitative analysis in food or fragrance returned no relevant results. The information retrieved pertained to related but structurally distinct compounds, such as nonadienols, other nonadiene (B8540087) derivatives, and various cyclic ketones.

This lack of public-domain data suggests that this compound is likely not a commercially significant or widely studied compound within the fragrance and flavor industry. Therefore, creating detailed application notes and experimental protocols as requested is not feasible with the currently available information.

Proposed Alternative: A Detailed Report on a Commercially Relevant Unsaturated Ketone

Given the absence of data on this compound, we propose to generate the requested detailed application notes and protocols for a well-documented and commercially important unsaturated ketone used extensively in the fragrance and flavor industry. Excellent candidates for this would be alpha-Damascone or alpha-Ionone .

These compounds have a wealth of publicly available data, including:

  • Detailed Olfactory and Flavor Profiles: Describing their characteristic scents and tastes.

  • Quantitative Data: Including odor and flavor thresholds, and typical usage levels in various applications.

  • Synthesis and Analytical Protocols: Established methods for their production, purification, and identification.

  • Commercial Significance: Widespread use in fine fragrances, personal care products, and food and beverages.

A detailed report on one of these compounds would fulfill all the core requirements of your request, including structured data tables, detailed experimental protocols, and Graphviz diagrams of relevant pathways and workflows.

We recommend proceeding with a detailed analysis of either alpha-Damascone or alpha-Ionone. Please indicate your preference, and we will generate the comprehensive application notes and protocols as originally outlined.

Troubleshooting & Optimization

Technical Support Center: Nona-1,4-dien-3-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nona-1,4-dien-3-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of α,β,γ,δ-unsaturated ketones like this compound, often prepared via a crossed aldol (B89426) condensation, can stem from several factors. Key areas to investigate include reaction conditions, reactant stability, and the choice of reagents.[1][2]

    • Reaction Conditions: Aldol condensations are equilibrium-driven. To favor the formation of the dienone, it is often necessary to drive the reaction to completion by removing the water byproduct, for instance, by using a Dean-Stark apparatus.[2] Temperature also plays a critical role; while higher temperatures can facilitate the dehydration step to form the conjugated system, they can also promote side reactions.[1] Careful optimization of the reaction temperature is crucial.

    • Reactant Quality: Ensure the purity of your starting materials, pent-2-enal and butan-2-one. Aldehydes, in particular, are susceptible to oxidation to carboxylic acids, which will not participate in the desired reaction.

    • Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too strong can lead to undesired side reactions, such as self-condensation of the ketone.[3] Conversely, a base that is too weak may not deprotonate the ketone effectively to form the necessary enolate. Common bases for this type of condensation include sodium hydroxide (B78521), potassium hydroxide, and lithium hydroxide. The concentration of the base should also be optimized.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products or polymers.

Issue 2: Formation of Multiple Products

  • Question: My analysis of the crude product shows multiple spots on TLC or several peaks in GC/LC-MS, indicating the presence of side products. What are these impurities and how can I minimize them?

  • Answer: The formation of multiple products is a common challenge in crossed aldol condensations. The primary side products are typically from self-condensation reactions and multiple additions.

    • Self-Condensation: Butan-2-one can react with itself (self-condensation) to form an undesired β-hydroxy ketone and its corresponding enone.[3] To minimize this, one strategy is to add the aldehyde (pent-2-enal) slowly to a mixture of the ketone and the base. This ensures that the concentration of the enolate is always low and that it preferentially reacts with the more electrophilic aldehyde.[2]

    • Multiple Addition Products: The initial product of the aldol addition between pent-2-enal and butan-2-one is a β-hydroxy ketone. This intermediate can undergo further reactions. The desired this compound is formed upon dehydration. However, if the reaction conditions are not optimized, other undesired products may form.

    • Isomerization: The double bonds in the final product can potentially isomerize under the reaction conditions. Careful control of pH and temperature can help minimize this.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification techniques are most effective?

  • Answer: Purifying dienones can be challenging due to their potential for polymerization and isomerization, especially under harsh conditions.

    • Work-up Procedure: After the reaction is complete, it is crucial to neutralize the basic catalyst carefully with a dilute acid (e.g., 1M HCl) at low temperature to prevent acid-catalyzed side reactions. Extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) followed by washing with brine will help remove inorganic salts and water-soluble impurities.

    • Chromatography: Flash column chromatography on silica (B1680970) gel is typically the most effective method for purifying dienones. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is recommended. The polarity of the eluent should be carefully optimized to achieve good separation between the desired product and any impurities.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities. However, care must be taken as excessive heat can lead to decomposition or polymerization.

Frequently Asked Questions (FAQs)

  • Question 1: What is the most common synthetic route to prepare this compound?

    • Answer: The most common and direct route for the synthesis of acyclic dienones like this compound is a crossed aldol condensation between an α,β-unsaturated aldehyde and a ketone.[2][4] In this case, the reaction would be between pent-2-enal and butan-2-one under basic conditions. The reaction proceeds through the formation of an enolate from butan-2-one, which then acts as a nucleophile, attacking the carbonyl carbon of pent-2-enal. A subsequent dehydration (elimination of a water molecule) of the resulting β-hydroxy ketone yields the conjugated dienone.[2][5]

  • Question 2: What are the expected yields for this type of reaction?

    • Answer: The yields for aldol condensations can vary widely depending on the specific substrates and reaction conditions.[1] For crossed aldol condensations leading to dienones, yields can range from moderate to good. Optimizing factors such as the choice of base, temperature, and reaction time is crucial for maximizing the yield.[1][6]

  • Question 3: Can I use a different ketone or aldehyde to synthesize analogs of this compound?

    • Answer: Yes, the crossed aldol condensation is a versatile reaction that allows for the synthesis of a wide variety of α,β,γ,δ-unsaturated ketones.[2] By choosing different aldehyde and ketone starting materials, you can synthesize a library of structurally diverse dienones. However, it is important to consider that one of the carbonyl compounds should ideally not have α-hydrogens to prevent self-condensation, or one carbonyl partner should be significantly more reactive than the other.[3]

  • Question 4: Are there alternative methods to synthesize dienones?

    • Answer: Yes, other methods for synthesizing dienones exist, although they may be more complex. The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and can be adapted to synthesize dienones.[7][8][9][10][11] This would typically involve the reaction of a phosphorus ylide with an α,β-unsaturated ketone or the reaction of an α,β-unsaturated ylide with an aldehyde.

Data Presentation

Table 1: Influence of Reaction Parameters on Dienone Synthesis Yield (Illustrative Data)

ParameterCondition ACondition BCondition CExpected Outcome on Yield
Base 1 M NaOH1 M KOH0.5 M LiOHVaries with substrate; optimization is key.
Temperature 25°C50°C80°CHigher temperatures favor dehydration but may increase side products.
Reactant Ratio (Aldehyde:Ketone) 1:11:1.21.2:1An excess of the ketone can sometimes improve yield by favoring the desired reaction over aldehyde self-condensation.
Reaction Time 4 hours8 hours12 hoursShould be optimized by monitoring reaction progress.

Note: This table presents illustrative data based on general principles of aldol condensations. Actual yields will vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Crossed Aldol Condensation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add butan-2-one (1.2 equivalents) and a suitable solvent such as ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (1 M, 1.0 equivalent) dropwise with vigorous stirring.

  • Aldehyde Addition: Once the base has been added, add pent-2-enal (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature at 0-5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by TLC. For some substrates, gentle heating may be required to drive the dehydration.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and neutralize it with 1 M hydrochloric acid until it reaches a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_product Product Pent-2-enal Pent-2-enal beta-Hydroxy Ketone beta-Hydroxy Ketone Pent-2-enal->beta-Hydroxy Ketone Butan-2-one Butan-2-one Enolate of Butan-2-one Enolate of Butan-2-one Butan-2-one->Enolate of Butan-2-one Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Enolate of Butan-2-one Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Enolate of Butan-2-one Enolate of Butan-2-one->beta-Hydroxy Ketone Nucleophilic Attack This compound This compound beta-Hydroxy Ketone->this compound Dehydration (-H2O)

Caption: Synthesis pathway for this compound via Aldol Condensation.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Reactant Purity Check Reactant Purity Low Yield->Check Reactant Purity Yes Multiple Products Multiple Products Low Yield->Multiple Products No Optimize Base/Temp Optimize Base/Temp Check Reactant Purity->Optimize Base/Temp Monitor Reaction Time Monitor Reaction Time Optimize Base/Temp->Monitor Reaction Time Monitor Reaction Time->Multiple Products Slow Aldehyde Addition Slow Aldehyde Addition Multiple Products->Slow Aldehyde Addition Yes Purification Issues Purification Issues Multiple Products->Purification Issues No Control Temperature Control Temperature Slow Aldehyde Addition->Control Temperature Control Temperature->Purification Issues Successful Synthesis Successful Synthesis Purification Issues->Successful Synthesis No Neutralize Carefully Neutralize Carefully Purification Issues->Neutralize Carefully Yes Optimize Chromatography Optimize Chromatography Neutralize Carefully->Optimize Chromatography Optimize Chromatography->Successful Synthesis

Caption: Troubleshooting workflow for this compound synthesis.

References

Preventing polymerization of vinyl ketones during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of vinyl ketones during storage and use.

Frequently Asked Questions (FAQs)

Q1: Why did my vinyl ketone polymerize during storage?

A1: Vinyl ketones are highly reactive monomers that can undergo spontaneous polymerization.[1][2] This process is typically initiated by exposure to heat, sunlight, or atmospheric oxygen.[3] The polymerization occurs via a free-radical mechanism involving the carbon-carbon double bond.[1] If the storage conditions are not optimal or if the inhibitor is depleted, polymerization can occur, leading to an increase in viscosity or the formation of solid polymer.[4]

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization during storage and transport.[4][5] For vinyl ketones, common inhibitors include phenolic compounds like hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT), as well as stable radical compounds.[5][6] Phenolic inhibitors work by scavenging free radicals that initiate polymerization. This process is often more effective in the presence of oxygen.[4]

Q3: What are the recommended storage conditions for vinyl ketones?

A3: To minimize the risk of polymerization, vinyl ketones should be stored in a cool, dark, and well-ventilated area.[3][7] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[3] For some vinyl ketones, storage under an inert atmosphere (e.g., nitrogen or argon) can further reduce the risk of polymerization.[8] Always refer to the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.

Q4: How can I tell if my vinyl ketone has started to polymerize?

A4: The most common sign of polymerization is an increase in the viscosity of the liquid monomer. In advanced stages, you may observe the formation of a gel or solid polymer. If you suspect polymerization, it is crucial to handle the material with caution, as the polymerization process can be exothermic and may lead to a dangerous increase in temperature and pressure within the container.

Q5: Do I need to remove the inhibitor before using the vinyl ketone in my reaction?

A5: Yes, in most cases, the polymerization inhibitor should be removed immediately before using the vinyl ketone in a polymerization reaction.[5] The presence of the inhibitor will interfere with the desired polymerization process. However, for other types of reactions where the vinyl group is not intended to polymerize, removal of the inhibitor may not be necessary.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Increased viscosity or solidification of the vinyl ketone. Spontaneous polymerization has occurred.Do not attempt to use the material. Dispose of it according to your institution's hazardous waste disposal guidelines. Review your storage conditions to ensure they meet the recommended standards.
The vinyl ketone does not polymerize in my experiment. The polymerization inhibitor was not completely removed.Follow the detailed experimental protocol for inhibitor removal. Ensure all reagents and glassware used in the removal process are clean and dry.
Inconsistent results in polymerization reactions. Partial polymerization of the monomer during storage.Before each use, check the viscosity of the vinyl ketone. If it appears more viscous than a fresh sample, it may have partially polymerized. Consider using a fresh bottle of monomer.
Discoloration of the vinyl ketone. This can be a sign of degradation or the presence of impurities.While some discoloration can occur over time, significant changes may indicate a problem. It is best to use a fresh, clear sample for sensitive applications.

Quantitative Data Summary

The concentration of inhibitors in commercially available vinyl ketones can vary. The following table provides typical concentration ranges for common inhibitors.

InhibitorAbbreviationTypical Concentration Range
HydroquinoneHQ0.05% - 1.0% (500 - 10,000 ppm)[1][3][4][9]
Hydroquinone monomethyl etherMEHQ100 - 200 ppm
Acetic AcidAcOH~0.1% (often used in conjunction with HQ)[4]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., Hydroquinone) via Alkaline Wash

Objective: To remove phenolic polymerization inhibitors from vinyl ketones prior to use in polymerization reactions.

Materials:

  • Vinyl ketone containing a phenolic inhibitor

  • 5% (w/v) aqueous sodium hydroxide (B78521) (NaOH) solution, freshly prepared

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Stir plate and stir bar (optional)

  • Filter funnel and filter paper

Procedure:

  • Place the vinyl ketone in a separatory funnel.

  • Add an equal volume of the 5% NaOH solution.

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer may develop a brown color as the phenolate (B1203915) salt of the inhibitor is formed.[10]

  • Allow the layers to separate completely.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with the 5% NaOH solution (steps 2-5) until the aqueous layer remains colorless.

  • Wash the vinyl ketone with an equal volume of brine to remove any residual NaOH.

  • Drain the brine layer and transfer the organic layer (the vinyl ketone) to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the vinyl ketone to remove any dissolved water. Swirl the flask gently.

  • If the drying agent clumps together, add more until some remains free-flowing.

  • Filter the dried vinyl ketone into a clean, dry storage vessel.

  • The inhibitor-free vinyl ketone should be used immediately, as it is now highly susceptible to polymerization. If short-term storage is necessary, keep it at a low temperature (e.g., in a refrigerator) and in the dark.

Protocol 2: Assessing Polymerization via Viscosity Measurement

Objective: To qualitatively assess the extent of polymerization in a vinyl ketone sample by measuring its viscosity.

Materials:

  • Vinyl ketone sample

  • Rotational viscometer

  • Appropriate spindle for the viscometer

  • Temperature-controlled water bath or jacket

Procedure:

  • Set the temperature of the water bath or jacket to a standard temperature (e.g., 25 °C) and allow it to equilibrate.

  • Select a spindle for the viscometer that is appropriate for the expected viscosity of the monomer. For unpolymerized vinyl ketones, a low-viscosity spindle will be required.

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place a known volume of the vinyl ketone sample into the sample holder and allow it to reach thermal equilibrium with the water bath.

  • Immerse the spindle into the vinyl ketone to the specified depth.

  • Begin rotating the spindle at a set speed and allow the reading to stabilize.

  • Record the viscosity reading.

  • Compare the measured viscosity to that of a fresh, unpolymerized sample of the same vinyl ketone. A significantly higher viscosity indicates that polymerization has occurred.

Visualizations

Polymerization_Mechanism Initiator Initiator Radical Radical Monomer Monomer Radical->Monomer Initiation Polymer_Chain Polymer_Chain Monomer->Polymer_Chain Propagation Polymer_Chain->Polymer_Chain Adds more monomer

Caption: Free-radical polymerization of vinyl ketones.

Inhibition_Mechanism Growing_Polymer_Radical Growing_Polymer_Radical Inhibitor Inhibitor Stabilized_Radical Stabilized_Radical Inhibitor->Stabilized_Radical Termination

Caption: Mechanism of polymerization inhibition.

Troubleshooting_Workflow Start Start Decision Decision Action_Use Action_Use Decision->Action_Use Normal Action_Dispose Dispose of Monomer Decision->Action_Dispose High Action Action End End End_Proceed End Action_Use->End_Proceed Proceed with experiment End_Review End Action_Dispose->End_Review Review storage conditions

Caption: Troubleshooting workflow for vinyl ketone storage.

References

Technical Support Center: Dienone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering common issues during the synthesis of dienones, particularly via aldol (B89426) condensation-type reactions like the Claisen-Schmidt condensation.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

Problem 1: Low or No Yield of the Desired Dienone

Q1: My reaction produced a very low yield of the dienone product. What are the common causes and how can I fix it?

A1: Low yields in dienone synthesis are a frequent issue. The causes can range from reaction conditions to reagent quality. Here’s a systematic approach to troubleshooting:

  • Reagent Stoichiometry and Quality:

    • Incorrect Ratios: The Claisen-Schmidt condensation, a common method for dienone synthesis, requires a 2:1 molar ratio of the aldehyde to the ketone.[1] Ensure your starting materials are accurately measured. A slight excess of the aldehyde is acceptable, but a deficiency should be avoided.[1]

    • Reagent Purity: Impurities in the starting aldehyde or ketone can lead to unwanted side reactions. Benzaldehyde (B42025), for instance, can oxidize to benzoic acid on exposure to air. Purify starting materials if their quality is uncertain (e.g., distillation of liquids).

    • Solvent Purity: Ensure solvents are dry and of the appropriate grade, as water or other contaminants can interfere with the reaction.[2]

  • Reaction Conditions:

    • Temperature Control: Many aldol-type condensations are exothermic. Insufficient cooling can lead to side reactions. It is often recommended to keep the reaction temperature low (e.g., 20–25°C or in an ice bath) to minimize the formation of byproducts.[3][4]

    • Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH) is crucial. If the concentration is too low, the reaction may be slow, favoring side reactions.[3] Conversely, a concentration that is too high can promote polymerization or other undesired pathways. An optimal concentration exists for maximizing the reaction rate.[5]

    • Reaction Time: Aldol condensations can be relatively fast, with precipitates sometimes forming in minutes.[3] However, insufficient reaction time will lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[6]

  • Work-up and Purification:

    • Product can be lost during extraction, washing, and recrystallization steps. Ensure pH is properly adjusted during work-up and choose an appropriate recrystallization solvent to maximize recovery.[3]

Problem 2: Presence of Significant Byproducts

Q2: My final product is contaminated with a major byproduct. NMR analysis suggests a Michael addition adduct. How can I prevent this?

A2: The formation of a Michael adduct is a classic side reaction in dienone synthesis. It occurs when an enolate (the nucleophile) attacks the β-carbon of the α,β-unsaturated dienone product (the Michael acceptor) instead of the aldehyde.[7][8]

Strategies to Minimize Michael Addition:

  • Control Reaction Temperature: Lowering the reaction temperature generally slows down the rate of Michael addition more than the desired condensation.[9]

  • Adjust Reagent Addition: Add the ketone/enolate solution slowly to the aldehyde. This maintains a low concentration of the nucleophilic enolate in the presence of a high concentration of the electrophilic aldehyde, favoring the desired reaction.

  • Choice of Base: While strong bases are needed to form the enolate, extremely strong or bulky, non-nucleophilic bases may help favor the aldol pathway over the Michael pathway in some systems.

  • Solvent Effects: The choice of solvent can influence reaction pathways. Protic solvents like ethanol (B145695) are commonly used and can help stabilize intermediates, but exploring other solvents may be beneficial for specific substrates.[10]

Q3: I observe a sticky, resinous, or polymeric substance in my reaction flask instead of a crystalline product. What is happening?

A3: This is likely due to polymerization of the dienone product. Conjugated dienes are susceptible to polymerization, especially under harsh conditions (e.g., high heat, high catalyst concentration).[11][12]

How to Prevent Polymerization:

  • Maintain Low Temperatures: Strictly control the temperature during both the reaction and the work-up procedures. Avoid excessive heating.[4]

  • Moderate Catalyst Concentration: Use the minimum effective concentration of the acid or base catalyst. High concentrations can accelerate polymerization.[3]

  • Prompt Work-up: Once the reaction is complete (as determined by TLC), proceed with the work-up immediately to neutralize the catalyst and isolate the product.

  • Storage: Store the purified dienone in a cool, dark place, potentially with a polymerization inhibitor if it is particularly unstable.

Frequently Asked Questions (FAQs)

Q4: What is the purpose of using a large excess of aldehyde in some procedures?

A4: Using an excess of the non-enolizable carbonyl component (like benzaldehyde) ensures that the enolate formed from the ketone reacts with the aldehyde rather than undergoing self-condensation.[4] This is a key principle in crossed aldol reactions to achieve a single major product.[13]

Q5: How does temperature affect the yield and purity of my dienone synthesis?

A5: Temperature is a critical parameter.

  • Higher Temperatures: Generally increase the reaction rate.[14] However, they can also promote side reactions like Michael addition and polymerization, leading to lower purity and potentially lower isolated yield of the desired product.[9][15]

  • Lower Temperatures: Favor the desired kinetic product and reduce side reactions, often leading to a purer product. However, the reaction rate will be slower.[4] Finding the optimal temperature is key to balancing reaction time with yield and purity.[15]

Q6: Can I use a different base than sodium hydroxide (B78521)?

A6: Yes, other bases can be used. The Claisen-Schmidt condensation can be catalyzed by various bases like potassium hydroxide, barium hydroxide, or calcium hydroxide.[3][10] The choice of base can affect reaction rate and product distribution, and may need to be optimized for your specific substrates.

Data Summary

Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. The following table summarizes the impact of key variables.

ParameterEffect on Main Reaction (Dienone)Effect on Side Reactions (Michael, Polymerization)Recommendation
Temperature Rate increases with temperature.[14]Higher temperatures promote side reactions and decrease selectivity.[9]Maintain moderate temperatures (e.g., 20-25°C) or use cooling to control exotherms.[3][4]
Catalyst Conc. Rate increases up to an optimal point.High concentrations can promote polymerization and other side reactions.[3]Use the lowest concentration that provides a reasonable reaction rate. Optimize for your specific reaction.[5]
Stoichiometry Requires 2 eq. of aldehyde per 1 eq. of ketone.Incorrect stoichiometry can lead to incomplete reaction or self-condensation byproducts.Use a precise 2:1 ratio of aldehyde to ketone, or a slight excess of aldehyde.[1]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the competitive nature of dienone synthesis and a logical workflow for troubleshooting common problems.

G cluster_main Desired Pathway: Aldol Condensation cluster_side Side Reaction: Michael Addition reactant reactant product product side_product side_product intermediate intermediate condition condition Ketone Ketone Enolate Enolate Ketone->Enolate + Base (OH-) Aldol_Adduct Aldol_Adduct Enolate->Aldol_Adduct + Aldehyde Enolate_side Enolate Monocondensation_Product Monocondensation_Product Aldol_Adduct->Monocondensation_Product - H2O Dienone Dienone Monocondensation_Product->Dienone + Aldehyde - H2O Dienone_side Dienone (Product) Michael_Adduct Michael_Adduct Enolate_side->Michael_Adduct + Dienone (1,4-addition)

Caption: Competing pathways in dienone synthesis.

G start_node start_node decision_node decision_node process_node process_node end_node end_node bad_end_node bad_end_node start Low Dienone Yield Observed check_byproducts Major Byproduct(s) Present? start->check_byproducts check_sm Unreacted Starting Material? check_byproducts->check_sm No identify_byproduct Identify Byproduct (NMR, MS, etc.) check_byproducts->identify_byproduct Yes incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes purification_issue Potential Purification Loss check_sm->purification_issue No is_michael Is it a Michael Adduct? identify_byproduct->is_michael is_polymer Is it a Polymer? is_michael->is_polymer No michael_actions Implement Corrective Actions: 1. Lower Temperature 2. Slow Ketone Addition 3. Optimize Base is_michael->michael_actions Yes is_polymer->bad_end_node No (Other Side Rxn) polymer_actions Implement Corrective Actions: 1. Lower Temperature 2. Reduce Catalyst Conc. 3. Prompt Work-up is_polymer->polymer_actions Yes rerun_michael Re-run Reaction michael_actions->rerun_michael rerun_polymer Re-run Reaction polymer_actions->rerun_polymer incomplete_actions Troubleshoot: 1. Increase Reaction Time 2. Check Catalyst Activity 3. Verify Stoichiometry incomplete_rxn->incomplete_actions rerun_incomplete Re-run Reaction incomplete_actions->rerun_incomplete purification_actions Optimize Work-up: 1. Check pH 2. Use Correct Solvents 3. Refine Recrystallization purification_issue->purification_actions review_protocol Review Protocol purification_actions->review_protocol

Caption: Troubleshooting workflow for low dienone yield.

Reference Experimental Protocol: Synthesis of Dibenzylideneacetone (B150790)

This protocol is a representative example of a Claisen-Schmidt condensation.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ethyl Acetate (B1210297) (for recrystallization)

Procedure: [3]

  • Prepare Solutions:

    • In a flask, prepare a cooled solution of 10% sodium hydroxide in water.[3]

    • In a separate flask, create a mixture of 1 mole equivalent of benzaldehyde and 0.5 mole equivalent of acetone.[3]

  • Reaction:

    • Place the NaOH solution in a flask equipped with a mechanical stirrer and cool it in a water bath to maintain a temperature of 20-25°C.[3]

    • While stirring vigorously, add half of the benzaldehyde-acetone mixture to the NaOH solution. A yellow precipitate should form within a few minutes.[3]

    • After 15 minutes, add the remaining half of the benzaldehyde-acetone mixture.[3]

    • Continue to stir vigorously for an additional 30 minutes.[3]

  • Isolation:

    • Filter the resulting slurry using suction filtration (e.g., on a Büchner funnel).[3]

    • Wash the collected solid thoroughly with distilled water to remove any remaining NaOH.[3]

    • Allow the product to air dry to a constant weight. The expected yield of crude product is typically high (90-94%).[3]

  • Purification:

    • The crude dibenzylideneacetone can be purified by recrystallization.[3]

    • Dissolve the crude product in a minimal amount of hot ethyl acetate (e.g., 40 g of product in 100 mL of solvent).[3]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethyl acetate, and dry. The recovery from recrystallization is typically around 80%.[3]

References

Technical Support Center: Purification of Nona-1,4-dien-3-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Nona-1,4-dien-3-one isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound isomers?

The primary challenges in purifying this compound isomers stem from their structural similarities and potential instability. Key difficulties include:

  • Co-elution of Isomers: Geometric isomers (E/Z or cis/trans) often have very similar polarities, leading to overlapping peaks in chromatographic separations.[1][2][3]

  • Compound Instability: As an α,β-unsaturated ketone, this compound can be susceptible to degradation, isomerization, or polymerization under certain conditions, such as exposure to acidic or basic stationary phases or high temperatures.

  • Presence of Structurally Similar Impurities: Byproducts from the synthesis, such as other dienone isomers or partially reduced/oxidized species, can be difficult to separate from the target isomers.

Q2: Which chromatographic technique is most suitable for separating this compound isomers?

The choice of chromatographic technique depends on the scale of the purification and the required purity.

  • High-Performance Liquid Chromatography (HPLC): Generally the most effective method for analytical and small-scale preparative separation of geometric isomers due to its high resolving power. Reversed-phase HPLC with a C18 or a phenyl-based column is a good starting point.[1][4][5]

  • Flash Column Chromatography: Suitable for larger scale purification, but may require careful optimization of the mobile phase to achieve baseline separation of isomers. Using a fine mesh silica (B1680970) gel and a slow, shallow gradient can improve resolution.

  • Preparative Thin-Layer Chromatography (Prep-TLC): A viable option for small-scale purifications (typically <100 mg) and for quickly screening for optimal solvent systems.[6][7][8]

Q3: Can fractional distillation be used to separate this compound isomers?

Fractional distillation is a potential method if the isomers have a sufficient difference in their boiling points (ideally >25 °C).[9][10][11][12] However, for geometric isomers, the boiling point differences are often minimal, making this technique less effective than chromatography. Additionally, the required heating can lead to thermal degradation or polymerization of the dienone. If distillation is attempted, it should be performed under reduced pressure to lower the boiling points and minimize thermal stress.

Q4: How can I monitor the purity and isomer ratio of my fractions?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the separation. Staining with a permanganate (B83412) solution can help visualize the unsaturated compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and the mass of the components, which can help in identifying isomers and impurities.[13]

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the isomer ratio and purity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the isomeric ratio in a mixture by integrating the signals specific to each isomer.

Troubleshooting Guides

Poor Separation of Isomers in Column Chromatography
Problem Potential Cause Solution
Co-elution or poor resolution of isomer peaks. Mobile phase polarity is not optimal.Systematically vary the solvent ratio in your mobile phase. For normal phase silica gel, a small change in the percentage of the polar solvent (e.g., ethyl acetate (B1210297) in hexanes) can significantly impact separation. A shallow gradient elution can also improve resolution.
Stationary phase is not providing enough selectivity.If using silica gel, consider switching to a different stationary phase like alumina (B75360) or a bonded phase (e.g., diol, cyano). For HPLC, a phenyl column might offer better selectivity for compounds with double bonds compared to a standard C18 column.[3]
Column is overloaded.Reduce the amount of sample loaded onto the column. For flash chromatography, the sample should generally be no more than 1-5% of the silica gel weight.
Poor column packing.Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a level surface and no air bubbles.
Flow rate is too high.A slower flow rate increases the interaction time between the sample and the stationary phase, which can improve resolution.
Compound Degradation During Purification
Problem Potential Cause Solution
Appearance of new spots on TLC or unexpected peaks in chromatograms of collected fractions. The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina.
The compound is thermally unstable.If using distillation, perform it under high vacuum to reduce the boiling point. For chromatography, avoid exposing the compound to heat for extended periods during solvent evaporation.
The compound is sensitive to light or air.Protect the sample from light by wrapping collection vessels in aluminum foil. Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) if the compound is prone to oxidation.
General Chromatography Issues
Problem Potential Cause Solution
Streaking or tailing of spots on TLC or peaks in column chromatography. The sample is not fully dissolved in the mobile phase or is interacting too strongly with the stationary phase.Ensure the sample is fully dissolved before loading. Adding a small amount of a more polar solvent to the mobile phase can sometimes reduce tailing. For basic compounds, adding a small amount of triethylamine or ammonia (B1221849) to the eluent can help. For acidic compounds, adding a small amount of acetic acid may be beneficial.
The sample was loaded in a solvent that is too polar.Load the sample in the mobile phase or a solvent with lower polarity than the mobile phase. If the sample is not soluble in a non-polar solvent, consider dry loading.
Low recovery of the compound. The compound is irreversibly adsorbed onto the stationary phase.This can happen with very polar compounds on silica gel. Try a more polar mobile phase or switch to a different stationary phase like reversed-phase silica.
The compound is volatile and is lost during solvent evaporation.Use a rotary evaporator at a lower temperature and higher pressure. Be careful not to leave the sample on the evaporator for an extended period after the solvent has been removed.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation

This protocol provides a general guideline for separating this compound isomers using flash column chromatography.

  • Stationary Phase Selection: Standard silica gel (40-63 µm particle size) is a good starting point. If the compound shows signs of degradation, consider using deactivated silica gel or neutral alumina.

  • Mobile Phase Optimization:

    • Use TLC to find a solvent system that gives good separation between the isomers. The ideal Rf value for the target compounds should be between 0.2 and 0.4.

    • Start with a non-polar solvent like hexanes or heptane (B126788) and gradually add a more polar solvent such as ethyl acetate or diethyl ether.

    • A common starting point for α,β-unsaturated ketones is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent and sample.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the solution to the top of the column.

    • Dry Loading: If the sample is not soluble in a non-polar solvent, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Start with the optimized mobile phase.

    • If the isomers are very close in polarity, a shallow gradient elution is recommended. Gradually increase the polarity of the mobile phase during the run. For example, start with 5% ethyl acetate in hexanes and slowly increase to 10-15%.

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to identify those containing the purified isomers.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC for Isomer Analysis and Purification

This protocol outlines a general approach for the analysis and small-scale purification of this compound isomers using reversed-phase HPLC.

  • Column Selection: A C18 column is a common choice for reversed-phase HPLC.[1][4] For isomers of aromatic or unsaturated compounds, a phenyl-hexyl column may provide better selectivity.

  • Mobile Phase Selection:

    • A mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.

    • Start with an isocratic elution (e.g., 60:40 acetonitrile:water) and adjust the ratio to achieve optimal separation.

    • If isocratic elution does not provide sufficient resolution, a gradient elution (e.g., starting with a higher water content and increasing the organic solvent percentage over time) can be employed.

    • Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a solvent that is miscible with the mobile phase.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.

  • Method Development and Analysis:

    • Inject a small volume of the sample and monitor the separation using a UV detector (a wavelength around 220-260 nm should be suitable for a dienone).

    • Optimize the mobile phase composition, flow rate, and column temperature to maximize the resolution between the isomer peaks.

  • Preparative HPLC:

    • Once an analytical method is established, it can be scaled up for preparative purification.

    • Use a larger diameter column with the same stationary phase.

    • Increase the injection volume and flow rate proportionally.

    • Collect the fractions corresponding to each isomer peak.

    • Remove the solvent from the collected fractions, which may involve liquid-liquid extraction to remove buffer salts if they were used in the mobile phase, followed by evaporation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Isomers (Hypothetical Data)

Technique Scale Resolution of Isomers Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Flash Chromatography mg to gModerate to Good90-9860-85High throughput, suitable for larger quantities.May require extensive optimization for baseline separation.
Preparative TLC < 100 mgGood to Excellent>9840-70Quick to set up, good for method development.Low sample capacity, can be labor-intensive.[6][7]
Reversed-Phase HPLC µg to mgExcellent>9970-95High resolution, excellent for achieving high purity.[1][4]Lower throughput, requires specialized equipment.
Fractional Distillation g to kgPoor to Moderate<95 (isomer separation)50-80Suitable for large scales if boiling points differ significantly.Ineffective for close-boiling isomers, risk of thermal degradation.[9][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result crude_product Crude this compound (Isomer Mixture) purification_method Purification Method (e.g., Flash Chromatography) crude_product->purification_method Load Sample purity_check Purity & Isomer Ratio Analysis (TLC, HPLC, GC-MS) purification_method->purity_check Collect & Analyze Fractions purity_check->purification_method Re-purify if needed pure_isomers Isolated Pure Isomers purity_check->pure_isomers Combine Pure Fractions

Caption: A general workflow for the purification and analysis of this compound isomers.

troubleshooting_logic start Poor Isomer Separation? cause1 Sub-optimal Mobile Phase start->cause1 Yes cause2 Inappropriate Stationary Phase start->cause2 Yes cause3 Column Overload start->cause3 Yes solution1 Optimize Solvent Ratio / Use Gradient cause1->solution1 solution2 Change Stationary Phase (e.g., Alumina, Phenyl Column) cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: A troubleshooting decision tree for poor isomer separation in chromatography.

References

Optimizing reaction conditions for vinyl ketone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in vinyl ketone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of vinyl ketones, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Incorrect reaction temperature- Poor quality of starting materials- Presence of water in reagents or solvent (for moisture-sensitive reactions)- Use a fresh or newly activated catalyst.- Optimize the reaction temperature. For instance, in the Meyer-Schuster rearrangement using a phosphorus-containing Brønsted acid catalyst, temperatures between 90-110 °C are recommended.[1]- Purify starting materials before use.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products - Rupe Rearrangement: In the Meyer-Schuster rearrangement of tertiary propargyl alcohols, the competing Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones instead of the desired aldehyde.[2]- Polymerization: Vinyl ketones are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[3]- Aldol Condensation: In syntheses involving ketones and formaldehyde, self-condensation of the starting ketone can occur.- To favor the Meyer-Schuster rearrangement, milder reaction conditions and specific catalysts can be employed.[2][4]- Add a stabilizer, such as hydroquinone, to the reaction mixture and during purification to inhibit polymerization.[3]- Optimize the reaction conditions, such as temperature and catalyst concentration, to minimize self-condensation.
Product Decomposition - High reaction temperatures- Presence of strong acids or bases- Prolonged reaction times- Lower the reaction temperature and monitor the reaction progress closely to avoid over-running it.- Use milder catalysts or buffer the reaction mixture if possible.- Quench the reaction as soon as the starting material is consumed.
Difficult Purification - Co-elution of product with starting materials or byproducts- Thermal instability of the product during distillation- Optimize the mobile phase for column chromatography to achieve better separation.- Purify the vinyl ketone by vacuum distillation to reduce the boiling point and prevent thermal decomposition.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing vinyl ketones?

A1: Several methods are commonly employed for the synthesis of vinyl ketones, including:

  • Meyer-Schuster Rearrangement: This method involves the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated ketones.[4][6]

  • Condensation of Ketones with Formaldehyde: Methyl vinyl ketone is industrially prepared by the condensation of acetone (B3395972) and formaldehyde.[7] The Mannich reaction is a laboratory-scale equivalent.[7][8]

  • Acyl-Sonogashira Coupling followed by Hydration: This two-step, one-pot procedure involves the palladium-copper catalyzed coupling of terminal alkynes with acyl chlorides to form ynones, which are then hydrated to yield vinyl ketones.[9][10][11]

Q2: How can I prevent the polymerization of my vinyl ketone product?

A2: Vinyl ketones are known to be unstable and can polymerize.[3] To prevent this, it is recommended to:

  • Add a stabilizer, such as hydroquinone, to the reaction mixture.

  • Keep the temperature as low as possible during workup and purification.

  • Store the purified vinyl ketone at a low temperature (refrigerated) and in the presence of a stabilizer.

Q3: My Meyer-Schuster rearrangement is giving me the Rupe product. How can I favor the desired rearrangement?

A3: The Rupe rearrangement is a known competing reaction for the Meyer-Schuster rearrangement, especially with tertiary propargyl alcohols.[2] To favor the Meyer-Schuster product, you can:

  • Employ milder catalysts, such as transition metal-based or Lewis acid catalysts, instead of strong acids.[4]

  • Modify the reaction conditions, such as solvent and temperature, as the reaction can be solvent-dependent.

Q4: What is the best way to purify my vinyl ketone?

A4: Due to their potential thermal instability, vacuum distillation is the recommended method for purifying vinyl ketones.[5] This allows for distillation at a lower temperature, minimizing the risk of decomposition and polymerization. For non-volatile vinyl ketones, column chromatography on silica (B1680970) gel can be used.

Experimental Protocols

Protocol 1: Meyer-Schuster Rearrangement using a Phosphorus-Containing Brønsted Acid Catalyst

This protocol is adapted from a procedure using aqueous hypophosphorous acid as the catalyst.[1]

Materials:

  • Propargylic alcohol (1.0 mmol)

  • Aqueous hypophosphorous acid (50 wt% in H₂O, 5-10 mol%)

  • Toluene (B28343) (1.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a reaction vessel, add the propargylic alcohol (1.0 mmol) and toluene (1.0 mL).

  • Add the aqueous hypophosphorous acid (5-10 mol%) to the solution.

  • Stir the reaction mixture at 90-110 °C for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of (Z)-β-Halovinyl Ketones via Sonogashira Coupling and Hydrohalogenation

This protocol is for the synthesis of (Z)-β-halovinyl ketones from terminal alkynes and acid chlorides.[10]

Materials:

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (B128534) (Et₃N, 1.2 equiv)

  • Terminal alkyne (0.2 mmol)

  • Acid halide (0.26 mmol)

  • 1,2-Dichloroethane (DCE, 0.5 mL)

  • Triflic acid (HOTf, 1.5 equiv)

Procedure:

  • To a reaction tube under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (2.8 mg, 0.02 equiv), CuI (1.5 mg, 0.04 equiv), the terminal alkyne (0.2 mmol), the acid halide (0.26 mmol), and DCE (0.5 mL).

  • Add triethylamine (33.3 µL, 1.2 equiv) to the mixture.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Add triflic acid (26.5 µL, 1.5 equiv) to the reaction and continue stirring at room temperature for 4 hours.

  • Filter the mixture through a pad of silica gel and concentrate the filtrate.

  • Purify the residue by flash column chromatography to obtain the desired product.

Quantitative Data

Table 1: Effect of Catalyst on the Condensation of Acetone with Paraformaldehyde [12]

Catalyst SystemAcetone Conversion (%)Methyl Vinyl Ketone Selectivity (%)Divinyl Ketone Selectivity (%)
Nb₂O₅ and Piperidine HBr52705
Nb₂O₅ and Piperidine HF53674

Table 2: Optimization of Meyer-Schuster Rearrangement Conditions [1]

CatalystYield of Enone (%)
Polyprotic acidsSignificant decomposition
Diphenyl phosphateSignificant decomposition
Phosphorous acid60
Diethyl phosphiteHigh conversion
Aqueous hypophosphorous acidHigh conversion, complete selectivity

Visualizations

Meyer_Schuster_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: 1,3-Hydroxyl Shift (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack and Tautomerization Propargyl_Alcohol Propargyl Alcohol Protonated_Alcohol Protonated Alcohol Propargyl_Alcohol->Protonated_Alcohol + H+ H_plus H+ Allenyl_Carbocation Allenyl Carbocation Protonated_Alcohol->Allenyl_Carbocation - H2O Enol_Intermediate Enol Intermediate Allenyl_Carbocation->Enol_Intermediate + H2O, - H+ Water_out H2O Water_in H2O Final_Product α,β-Unsaturated Ketone Enol_Intermediate->Final_Product Tautomerization

Caption: Mechanism of the Meyer-Schuster Rearrangement.

Sonogashira_Workflow Start Start: Assemble Reactants (Acyl Halide, Terminal Alkyne, Pd/Cu Catalysts, Base, Solvent) Reaction Sonogashira Coupling Reaction (Room Temperature, 10 min) Start->Reaction Hydration_Step Addition of Brønsted Acid (e.g., Triflic Acid) Reaction->Hydration_Step Hydration_Reaction Hydration and Rearrangement (Room Temperature, 4h) Hydration_Step->Hydration_Reaction Workup Workup: Filter through Silica Gel, Concentrate Hydration_Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: Vinyl Ketone Purification->Product

Caption: Experimental workflow for vinyl ketone synthesis.

References

Technical Support Center: Troubleshooting Dienone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in dienone reactions.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q1: My dienone reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: When facing low or no product formation, a systematic approach to troubleshooting is crucial. Start by verifying the basics of your experimental setup and then move to more specific variables.

Initial Verification Steps:

  • Reagent Integrity: Confirm the purity and stability of your starting materials (dienone, substrate, catalyst, solvent). Dienones, especially if complex, can degrade over time or in the presence of light or air. Consider re-purifying or using freshly opened reagents.

  • Reaction Setup: Ensure all equipment is dry and the reaction is under the appropriate atmosphere (e.g., inert gas for sensitive catalysts). Check for leaks in the system.

  • Stoichiometry: Double-check the calculations for all reagents to ensure the correct molar ratios are being used.

If these initial checks do not reveal the issue, the problem likely lies with the reaction conditions.

Q2: How can I determine if my reaction conditions are not optimal?

A2: Suboptimal reaction conditions are a common cause of low conversion. Key parameters to investigate include temperature, concentration, and reaction time.

Troubleshooting Reaction Conditions:

  • Temperature: Some dienone reactions require specific temperature ranges. If the temperature is too low, the activation energy barrier may not be overcome. If it's too high, degradation of starting materials or products can occur.

  • Concentration: The concentration of reactants can significantly impact reaction rates.[1] Highly dilute conditions may slow down the reaction, while highly concentrated conditions can sometimes lead to side product formation.

  • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time.

A systematic optimization of these parameters is recommended. Design of Experiments (DoE) can be a powerful statistical tool for this purpose, allowing for the efficient exploration of the effects of multiple variables.[2][3]

Experimental Protocol: Reaction Condition Screening

  • Set up a parallel series of small-scale reactions.

  • In each reaction, vary one parameter (e.g., temperature, concentration) while keeping others constant.

  • Monitor the reaction progress at set time intervals using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Analyze the results to identify the optimal conditions.

Below is a sample data table from a temperature optimization experiment for a generic dienone reaction.

Reaction IDTemperature (°C)Reaction Time (h)Conversion (%)
T-125 (Room Temp)2415
T-2502445
T-3802485
T-41002470 (degradation observed)

From this data, 80°C appears to be the optimal temperature.

Q3: Could the solvent be the reason for my low conversion rate?

A3: Yes, the choice of solvent is critical as it can influence reactant solubility, stability, and overall reaction rate.[1][4] The polarity of the solvent can significantly affect the stabilization of reactants and transition states.[4]

Solvent Selection Guide:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often good choices as they can dissolve a wide range of reactants and are generally non-reactive.

  • Polar Protic Solvents (e.g., Water, Ethanol): While less common for some sensitive reactions, they can be effective in specific cases, such as certain Diels-Alder reactions where hydrogen bonding can accelerate the reaction.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are suitable for reactions involving nonpolar reactants.

If you suspect a solvent issue, screen a variety of solvents with different properties.

SolventDielectric ConstantObserved Conversion (%)
Dichloromethane9.135
Acetonitrile37.578
Toluene2.412
Dimethylformamide (DMF)36.782

This table illustrates how a change in solvent can dramatically impact the outcome of a reaction.

Issue 2: Catalyst-Related Problems

Q4: I am using a catalyst in my dienone reaction, but the conversion is still low. What could be the problem?

A4: Catalyst-related issues are a frequent source of low conversion. The problem could be an inappropriate catalyst, insufficient catalyst loading, or catalyst deactivation.

Troubleshooting Catalyst Issues:

  • Catalyst Choice: Ensure the chosen catalyst is appropriate for the specific transformation. Review the literature for catalysts known to be effective for similar dienone reactions.

  • Catalyst Loading: The amount of catalyst can be critical. Too little may result in a slow reaction, while too much can sometimes lead to unwanted side reactions. A screening of catalyst loading is advisable.

  • Catalyst Deactivation: Catalysts can be deactivated by impurities in the reactants or solvent (poisoning), by thermal degradation, or by the formation of inactive species during the reaction.[6][7][8][9][10]

Experimental Protocol: Investigating Catalyst Deactivation

  • Fresh vs. Recovered Catalyst: Run the reaction with a fresh batch of catalyst and compare the results to a reaction using a catalyst from a previous or failed reaction. A significant drop in activity suggests deactivation.

  • Analysis of a "Poisoned" Reaction: If you suspect poisoning, try adding a small amount of a known catalyst poison to a successful reaction. If the reaction is inhibited, this supports the poisoning hypothesis.

  • In-situ Monitoring: Advanced techniques like in-situ spectroscopy can sometimes provide direct evidence of changes in the catalyst's structure or oxidation state during the reaction.[6]

Issue 3: Substrate-Related Problems

Q5: I have optimized the reaction conditions and checked my catalyst, but the conversion of my specific dienone substrate is still low. Why might this be?

A5: The structure of your dienone or the other reactant can have a profound impact on reactivity.[11] Steric hindrance or unfavorable electronic properties can lead to low conversion rates.

Substrate-Related Considerations:

  • Steric Hindrance: Bulky substituents near the reactive site of the dienone or the other reactant can physically block the approach of the reactants, slowing down the reaction.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the dienone can alter its reactivity. For example, in a Diels-Alder reaction, an electron-withdrawing group on a dienophile generally accelerates the reaction.[12]

  • Substrate Stability: Your specific dienone may be unstable under the reaction conditions, leading to decomposition rather than the desired reaction.

If you suspect a substrate-related issue, consider synthesizing a model system with a simpler, less-hindered dienone to see if the reaction proceeds more efficiently. This can help to confirm that the reaction conditions are viable and that the issue lies with the more complex substrate.

Frequently Asked Questions (FAQs)

Q: Can moisture affect my dienone reaction? A: Yes, for many dienone reactions, especially those involving organometallic catalysts or water-sensitive reagents, the presence of moisture can be highly detrimental. Ensure all glassware is oven-dried or flame-dried and that anhydrous solvents are used.

Q: I am seeing multiple products in my reaction mixture. How can I improve the selectivity? A: The formation of multiple products suggests that side reactions are occurring or that the reaction is not regioselective or stereoselective. To improve selectivity, you can try:

  • Lowering the reaction temperature.

  • Changing the catalyst or ligand.

  • Using a different solvent.

  • Altering the order of addition of reagents.

Q: My reaction works well on a small scale, but the yield drops upon scale-up. What could be the cause? A: Scale-up issues are often related to inefficient mixing or heat transfer. In a larger vessel, it can be more difficult to maintain a homogeneous temperature and ensure all reactants are well-mixed. Consider using a mechanical stirrer and ensuring a controlled rate of addition for reagents.

Q: How do I know if my dienone is in the required s-cis conformation for a Diels-Alder reaction? A: For a Diels-Alder reaction to occur, the diene component must be in the s-cis conformation.[12] Some cyclic dienes are locked in the s-cis conformation, making them highly reactive. For acyclic dienes, there is an equilibrium between the s-cis and s-trans conformations. If the s-trans conformer is much more stable, the concentration of the reactive s-cis conformer will be low, leading to a slow reaction.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Low Conversion Observed reagent_check Check Reagent Purity, Stoichiometry, and Stability start->reagent_check setup_check Verify Reaction Setup (Dryness, Inert Atmosphere) reagent_check->setup_check Reagents OK success Problem Solved reagent_check->success Issue Found condition_optimization Systematically Optimize Reaction Conditions (Temperature, Concentration, Time) setup_check->condition_optimization Setup OK setup_check->success Issue Found solvent_screening Screen Different Solvents condition_optimization->solvent_screening Low Conversion Persists condition_optimization->success Improvement Seen catalyst_issues Investigate Catalyst (Choice, Loading, Deactivation) solvent_screening->catalyst_issues Low Conversion Persists solvent_screening->success Improvement Seen substrate_issues Evaluate Substrate-Specific Effects (Sterics, Electronics, Stability) catalyst_issues->substrate_issues Low Conversion Persists catalyst_issues->success Improvement Seen substrate_issues->success Root Cause Identified consult Consult Literature for Alternative Methods substrate_issues->consult Low Conversion Persists

Caption: A logical workflow for troubleshooting low conversion rates.

Caption: Common pathways leading to catalyst deactivation.

References

Identification and removal of impurities in Nona-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and removal of impurities in Nona-1,4-dien-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in synthetically prepared this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. For this compound, potential impurities include:

  • Starting materials: Unreacted precursors from the synthesis process.

  • Isomers: Positional or geometric isomers of the double bonds (e.g., Nona-1,5-dien-3-one).

  • Over-reduction/oxidation products: Alcohols (Nona-1,4-dien-3-ol) or further oxidized species.

  • Polymerization products: α,β-unsaturated ketones can be susceptible to polymerization.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities by separating them based on boiling point and providing mass-to-charge ratio for identification.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and isomers. A UV detector can be particularly effective due to the conjugated system of the analyte.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present. 1H NMR is particularly useful for quantification of impurities.[3]

  • Infrared (IR) Spectroscopy: Can help identify the presence of functional group impurities, such as hydroxyl groups from alcohol byproducts.

Q3: What are the recommended methods for the purification of this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Column Chromatography: A highly effective method for separating the target compound from a wide range of impurities.[4]

  • Distillation: Suitable for removing non-volatile or very high-boiling impurities from the thermally stable product.

  • Recrystallization: Can be used if a suitable solvent system is found to selectively crystallize the desired product, leaving impurities in the mother liquor.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction; formation of side products.Optimize reaction conditions (temperature, time, catalyst). Perform in-process monitoring (e.g., TLC, GC) to determine the optimal reaction endpoint.
Presence of Unexpected Peaks in GC-MS/HPLC Isomerization of double bonds; degradation of the product.This compound is an α,β-unsaturated ketone and may be susceptible to nucleophilic attack or polymerization.[5][6] Store the compound under an inert atmosphere at low temperatures. Avoid exposure to strong acids, bases, or light.
Poor Separation in Column Chromatography Incorrect choice of stationary or mobile phase.Screen different solvent systems (e.g., varying polarity with hexane/ethyl acetate (B1210297) mixtures). Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Product Degradation During Purification Thermal instability during distillation; acid/base sensitivity on chromatography media.Use vacuum distillation to lower the boiling point. Neutralize the silica gel with a suitable amine before performing chromatography if the compound is base-sensitive.

Experimental Protocols

Protocol 1: Impurity Identification by GC-MS
  • Sample Preparation: Dissolve 1 mg of the crude this compound sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Compare the obtained mass spectra of the impurity peaks with spectral libraries (e.g., NIST) for tentative identification.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Analytical Method Purity Before Purification (%) Purity After Column Chromatography (%) Purity After Recrystallization (%)
GC-FID 85.298.599.7
HPLC-UV 86.198.899.8
qNMR 84.598.299.6

Visualizations

impurity_identification_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Crude this compound gcms GC-MS Analysis start->gcms hplc HPLC-UV Analysis start->hplc nmr NMR Spectroscopy start->nmr identify Identify Impurities gcms->identify hplc->identify nmr->identify purify Select Purification Method identify->purify column Column Chromatography purify->column distill Distillation purify->distill recrystall Recrystallization purify->recrystall end Pure this compound column->end distill->end recrystall->end

Caption: Workflow for the identification and removal of impurities.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_consequences Consequences cluster_mitigation Mitigation synthesis Synthesis of this compound starting_materials Unreacted Starting Materials synthesis->starting_materials isomers Isomers synthesis->isomers side_products Side Products (e.g., alcohols) synthesis->side_products degradation Degradation Products synthesis->degradation consequences Compromised Purity & Yield starting_materials->consequences isomers->consequences side_products->consequences degradation->consequences mitigation Purification & Characterization consequences->mitigation

Caption: Logical relationship between synthesis, impurities, and mitigation.

References

Technical Support Center: Nona-1,4-dien-3-one Handling and Safety

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a template and guide. A specific Safety Data Sheet (SDS) for Nona-1,4-dien-3-one could not be located in publicly available resources. The information presented here is based on general principles of laboratory safety and data for structurally related compounds. This guide must not be used as a substitute for a substance-specific SDS. Always consult the SDS provided by the manufacturer before handling any chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling diene ketones?

A1: While specific data for this compound is unavailable, similar unsaturated ketones can present a range of hazards. These may include:

  • Flammability: Compounds with similar molecular weights and structures can be flammable liquids.[1] It is crucial to keep them away from heat, sparks, open flames, and other sources of ignition.[1]

  • Skin and Eye Irritation: Many organic chemicals, including those with similar functional groups, can cause skin irritation upon contact.[2] Some may also cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.

  • Toxicity: Depending on the specific structure, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Some chemicals in this broader class may also have long-term health effects.

Q2: What personal protective equipment (PPE) should I wear when working with this compound?

A2: Given the potential hazards, a comprehensive PPE protocol is essential. This should include:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves. The specific glove material should be chosen based on the manufacturer's recommendations and breakthrough time.

  • Skin Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge may be necessary.

Q3: How should I properly store this compound?

A3: Proper storage is crucial for safety and to maintain the integrity of the compound. General guidelines include:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Store separately from incompatible materials such as strong oxidizing agents.[3]

  • Follow any specific storage temperature recommendations provided by the manufacturer.

Q4: What should I do in case of a spill?

A4: In the event of a spill, follow these general procedures:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • For larger spills, contain the spill and prevent it from entering drains or waterways.

  • Collect the absorbed material and place it in a sealed container for proper disposal.

  • Clean the spill area thoroughly.

Q5: How do I dispose of this compound waste?

A5: Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Do not mix with incompatible wastes.

  • Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected Color Change or Polymerization Exposure to air, light, or impurities; improper storage temperature.Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air. Protect from light by using an amber vial or storing it in a dark place. Verify the storage temperature is within the recommended range.
Inconsistent Experimental Results Degradation of the compound; presence of impurities.Check the purity of the compound using an appropriate analytical technique (e.g., NMR, GC-MS). If degradation is suspected, consider re-purifying the material or obtaining a fresh batch.
Strong, Irritating Odor Detected Inadequate ventilation; potential leak or spill.Immediately check for any open containers, spills, or leaks. Ensure all work is being performed in a properly functioning chemical fume hood. If the odor persists, evacuate the area and contact your EHS department.

Quantitative Data Summary (Illustrative Example)

Since no specific data for this compound is available, the following table for a related compound, 2,4-Hexadien-1-ol , is provided for illustrative purposes only. DO NOT use this data for this compound.

Property Value Source
Appearance Light yellow solid, Low melting solid[4]
Melting Point 30.5 - 31.5 °C[4]
Boiling Point 80 °C @ 12 mmHg[4]
Flash Point 72 °C[4]

Experimental Protocols

Standard Handling Procedure
  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Personal Protective Equipment (PPE): Don a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

  • Dispensing: Carefully open the container. If the compound is a liquid, use a calibrated pipette or syringe to transfer the desired amount. If it is a solid, use a clean spatula. Avoid creating dust or aerosols.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure the vessel is properly secured.

  • Post-Handling: Tightly seal the container of this compound and return it to its designated storage location. Clean any contaminated glassware and the work surface.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, gloves) in the designated chemical waste container.

  • Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean Fume Hood gather_ppe Assemble PPE don_ppe Don PPE prep_area->don_ppe gather_spill_kit Ready Spill Kit dispense Dispense Chemical reaction Perform Experiment store Store Chemical reaction->store clean_area Clean Work Area dispose_waste Dispose of Waste doff_ppe Doff PPE wash_hands Wash Hands

Caption: General workflow for safely handling chemicals in a laboratory setting.

spill_response_workflow cluster_cleanup Spill Cleanup spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe absorb Absorb with Inert Material ppe->absorb contain Contain Large Spill ppe->contain collect Collect Waste absorb->collect contain->collect dispose Dispose of Waste Properly collect->dispose clean Clean Spill Area dispose->clean report Report Incident clean->report

Caption: Step-by-step procedure for responding to a chemical spill.

References

Technical Support Center: Scaling Up Nona-1,4-dien-3-one Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the laboratory-scale production of nona-1,4-dien-3-one. The following sections detail frequently asked questions (FAQs), troubleshooting guides for common synthetic challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound in the lab?

A1: The most frequently employed methods for the synthesis of this compound and other α,β,γ,δ-unsaturated ketones are the Aldol condensation and the Wittig reaction.[1]

  • Aldol Condensation: This route involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which then dehydrates to yield the conjugated enone.[2] For this compound, this would typically involve the condensation of pent-2-enal with the enolate of butanal.

  • Wittig Reaction: This method utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene.[3] To synthesize this compound, the Wittig reaction could be performed between an appropriate phosphorane and an α,β-unsaturated aldehyde.

Q2: What are the main challenges when scaling up the production of this compound?

A2: Scaling up any chemical synthesis presents challenges. For this compound, key considerations include:

  • Reaction Control: Exothermic reactions can become difficult to manage on a larger scale, potentially leading to side reactions and reduced yield.

  • Reagent Purity: The purity of starting materials is critical. Impurities can lead to the formation of byproducts that are difficult to separate.

  • Product Stability: Conjugated dienones can be susceptible to polymerization or degradation, especially under prolonged heating or exposure to light.[4]

  • Purification: Efficiently removing byproducts and unreacted starting materials can be more complex at a larger scale.

Q3: How can I purify this compound?

A3: Due to its volatility, distillation is a primary method for purification. For removal of aldehyde impurities, a bisulfite extraction can be effective.[5] Column chromatography can also be employed for high-purity isolation, though it may be less practical for very large quantities.

Q4: What are the key safety precautions when working with this compound and its precursors?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Many of the reagents used in the synthesis are flammable, corrosive, or toxic. Specifically, conjugated dienones can be irritants and should be handled with care.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Low Yield in Aldol Condensation
Symptom Possible Cause Troubleshooting Step
Low conversion of starting materials Incomplete enolate formation.Ensure a sufficiently strong base is used and that the reaction temperature is appropriate for enolate formation.
Unfavorable reaction equilibrium.Consider removing water as it forms to drive the reaction towards the condensation product.[2]
Formation of multiple products Self-condensation of the enolizable aldehyde.Use a directed Aldol approach, such as pre-forming the enolate of one aldehyde before adding the second aldehyde.
Polymerization of the product.Minimize reaction time and temperature after product formation. Consider using a polymerization inhibitor if necessary.
Difficulties with the Wittig Reaction
Symptom Possible Cause Troubleshooting Step
Low or no product formation Incomplete ylide formation.Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. Anhydrous conditions are crucial.
Steric hindrance.If using a sterically hindered ketone or aldehyde, the reaction may be slow. Consider using a more reactive ylide or a Horner-Wadsworth-Emmons reaction as an alternative.
Formation of triphenylphosphine (B44618) oxide as the main product Hydrolysis of the ylide.Ensure all glassware and solvents are scrupulously dry.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • Pent-2-enal

  • Butanal

  • Sodium hydroxide (B78521) (or other suitable base)

  • Ethanol (B145695) (or other suitable solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add butanal to the cooled basic solution to form the enolate.

  • After stirring for a set time, slowly add pent-2-enal to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data (Illustrative)

The following table provides illustrative data for optimizing the Aldol condensation. Actual results will vary depending on specific laboratory conditions.

Parameter Condition A Condition B Condition C
Base 1.1 eq. NaOH1.1 eq. KOH1.5 eq. NaOEt
Temperature (°C) 0 to 252550
Reaction Time (h) 1284
Yield (%) 657255 (with byproducts)

Visualizations

Aldol_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Pent2enal Pent-2-enal Aldol_Add Aldol Addition Pent2enal->Aldol_Add Butanal Butanal Enolate Enolate Formation Butanal->Enolate Base Base Base (e.g., NaOH) Enolate->Aldol_Add Dehydration Dehydration Aldol_Add->Dehydration Heat Neutralize Neutralization Dehydration->Neutralize Extract Extraction Neutralize->Extract Dry Drying Extract->Dry Distill Distillation Dry->Distill Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound via Aldol condensation.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Purity Check Starting Material Purity Start->Check_Purity Check_Base Verify Base Strength & Concentration Start->Check_Base Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Time Monitor Reaction Time Start->Check_Time Byproducts Analyze for Byproducts (GC-MS, NMR) Start->Byproducts Self_Cond Self-Condensation Product Detected? Byproducts->Self_Cond Polymer Polymerization Detected? Byproducts->Polymer Directed_Aldol Use Directed Aldol Protocol Self_Cond->Directed_Aldol Yes Optimize_Conditions Re-optimize Conditions Self_Cond->Optimize_Conditions No Reduce_Temp_Time Reduce Reaction Time/Temperature Polymer->Reduce_Temp_Time Yes Polymer->Optimize_Conditions No

References

Validation & Comparative

A Comparative Guide to Dienones in Michael Additions: Performance and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the performance of various dienones in Michael addition reactions, supported by experimental data and detailed protocols. While a specific inquiry was made for nona-1,4-dien-3-one, a thorough search of the available scientific literature yielded no specific experimental data for the use of this compound in Michael additions. Therefore, this guide focuses on readily available and well-studied dienones to provide a valuable comparative context for researchers. The dienones selected for this comparison are 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzylideneacetone) and divinyl ketone, with additional context provided by the reactivity of curcumin (B1669340).

Executive Summary

The reactivity of dienones as Michael acceptors is influenced by their structure, the nature of the nucleophile (Michael donor), and the reaction conditions. This guide demonstrates that:

  • 1,5-Diphenylpenta-1,4-dien-3-one readily undergoes Michael addition with soft nucleophiles like nitromethane (B149229), offering a pathway to functionalized ketone products.

  • Divinyl ketone can participate in double Michael additions, allowing for the rapid construction of complex cyclic scaffolds, such as spiro compounds.

  • Curcumin , a natural product with a dienone-like moiety, exhibits reactivity towards thiols in Michael-type additions, although its complex structure can lead to subsequent reactions.

The selection of a specific dienone for a Michael addition will depend on the desired outcome, whether it be a simple 1,4-adduct, a product of double addition, or the functionalization of a more complex molecule.

Data Presentation: A Comparative Overview of Michael Additions to Dienones

The following table summarizes the quantitative data from selected Michael addition reactions involving different dienones.

Dienone AcceptorMichael DonorCatalyst/BaseSolventTime (h)TemperatureYield (%)Reference
1,5-Diphenylpenta-1,4-dien-3-oneNitromethaneN-(3,5-Difluorophenyl)-N′-[(8α,9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]thioureaToluene72Room Temp.95[1]
Divinyl Ketone (various diaryl derivatives)Indolin-2-oneCs₂CO₃Dioxane4Room Temp.up to 95%[2]
Curcuminβ-mercaptoethanol- (phosphate buffer)Acetonitrile/Water1Not specifiedNot explicitly quantified, adducts observed[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Protocol 1: Michael Addition of Nitromethane to 1,5-Diphenylpenta-1,4-dien-3-one

Reaction: Enantioselective Michael addition of nitromethane to 1,5-diphenylpenta-1,4-dien-3-one.

Materials:

  • 1,5-Diphenylpenta-1,4-dien-3-one

  • Nitromethane

  • N-(3,5-Difluorophenyl)-N′-[(8α,9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]thiourea (organocatalyst)

  • Toluene (solvent)

Procedure:

  • To a solution of 1,5-diphenylpenta-1,4-dien-3-one (1 equivalent) in toluene, add the chiral thiourea (B124793) organocatalyst (typically 1-10 mol%).

  • Add nitromethane (as both reactant and solvent or in excess).

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired (E)-3-(nitromethyl)-1,5-diphenylpent-4-en-1-one.[1]

Protocol 2: Double Michael Addition of Indolin-2-one to Divinyl Ketones

Reaction: Synthesis of 2,6-diarylspiro[cyclohexane-1,3′-indoline]-2′,4-diones.

Materials:

  • Appropriately substituted divinyl ketone (1 equivalent)

  • Indolin-2-one (1 equivalent)

  • Cesium carbonate (Cs₂CO₃) (catalyst)

  • Dioxane (solvent)

Procedure:

  • To a solution of the divinyl ketone and indolin-2-one in dioxane, add a catalytic amount of cesium carbonate.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the spiro compound.[2]

Protocol 3: Michael-type Addition of a Thiol to Curcumin

Reaction: Formation of a curcumin-thiol adduct.

Materials:

Procedure:

  • Prepare a solution of curcumin in acetonitrile.

  • Add an aqueous phosphate buffer to the curcumin solution.

  • Introduce β-mercaptoethanol to the reaction mixture.

  • Allow the reaction to proceed for 1 hour.

  • Analyze the reaction mixture by methods such as LC-MS to identify the formation of the Michael adduct.[3] Note: This procedure is analytical in nature and not optimized for preparative yield.

Mandatory Visualizations

Michael Addition General Workflow

Michael_Addition_Workflow General Workflow for a Michael Addition Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_processing Work-up & Purification dienone Dienone (Michael Acceptor) mixing Mixing in Solvent with Catalyst/Base dienone->mixing nucleophile Nucleophile (Michael Donor) nucleophile->mixing quench Quenching mixing->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for a Michael addition reaction.

Logical Relationship of Michael Addition Components

Michael_Addition_Components Key Components and Concepts in a Michael Addition cluster_inputs Reaction Inputs MA Michael Acceptor (e.g., Dienone) Prod Michael Adduct MA->Prod electrophile MD Michael Donor (Nucleophile) MD->Prod nucleophile Cat Catalyst/Base Cat->Prod facilitates Sol Solvent Sol->Prod medium

Caption: Relationship between reactants and reagents in a Michael addition.

References

A Spectroscopic Comparison of Nona-1,4-dien-3-one Isomers: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of nona-1,4-dien-3-one isomers, focusing on how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed to differentiate between them. Due to the limited availability of published experimental data for these specific isomers, this guide utilizes predicted spectroscopic data for two representative isomers, (1E,4E)-nona-1,4-dien-3-one and (1E,4Z)-nona-1,4-dien-3-one, to illustrate the key distinguishing features. This data is generated based on established principles of organic spectroscopy.

Introduction to this compound Isomers

This compound is an α,β-unsaturated ketone with an additional isolated carbon-carbon double bond. The presence of two double bonds allows for the existence of four possible geometric isomers: (1E,4E), (1E,4Z), (1Z,4E), and (1Z,4Z). The conjugation of the C1=C2 double bond with the C3 carbonyl group significantly influences the electronic environment and, consequently, the spectroscopic characteristics of the molecule. The geometry of the isolated C4=C5 double bond also imparts unique spectroscopic signatures, allowing for the differentiation of these isomers.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the (1E,4E) and (1E,4Z) isomers of this compound. This data is illustrative and serves to highlight the expected differences based on spectroscopic theory.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton Position (1E,4E)-nona-1,4-dien-3-one (Predicted) (1E,4Z)-nona-1,4-dien-3-one (Predicted) Key Differentiating Features
H1~6.1 ppm (dd)~6.1 ppm (dd)Similar chemical shift, coupling constants will differ slightly.
H2~6.9 ppm (dt)~6.9 ppm (dt)Similar chemical shift, coupling constants will differ slightly.
H4~5.6 ppm (dt)~5.4 ppm (dt)H4 in the (Z)-isomer is expected to be slightly upfield due to anisotropic effects.
H5~5.8 ppm (dt)~5.5 ppm (dt)H5 in the (Z)-isomer is expected to be slightly upfield. The coupling constant between H4 and H5 will be smaller for the (Z)-isomer (~10 Hz) compared to the (E)-isomer (~15 Hz).
H6~2.1 ppm (q)~2.2 ppm (q)The chemical shift of the allylic protons at C6 will be subtly different due to the different spatial arrangement of the double bond.
H7~1.5 ppm (sextet)~1.5 ppm (sextet)Minimal difference expected.
H8~1.4 ppm (sextet)~1.4 ppm (sextet)Minimal difference expected.
H9~0.9 ppm (t)~0.9 ppm (t)Minimal difference expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Position (1E,4E)-nona-1,4-dien-3-one (Predicted) (1E,4Z)-nona-1,4-dien-3-one (Predicted) Key Differentiating Features
C1~130 ppm~130 ppmMinimal difference expected.
C2~145 ppm~145 ppmMinimal difference expected.
C3 (C=O)~198 ppm~198 ppmMinimal difference expected.
C4~125 ppm~124 ppmThe chemical shift of C4 in the (Z)-isomer may be slightly upfield.
C5~135 ppm~133 ppmThe chemical shift of C5 in the (Z)-isomer is expected to be slightly upfield due to steric compression.
C6~32 ppm~27 ppmThe allylic carbon (C6) in the (Z)-isomer is expected to be significantly shielded (upfield shift) due to the γ-gauche effect. This is a key distinguishing feature.
C7~35 ppm~35 ppmMinimal difference expected.
C8~22 ppm~22 ppmMinimal difference expected.
C9~14 ppm~14 ppmMinimal difference expected.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode (1E,4E)-nona-1,4-dien-3-one (Predicted) (1E,4Z)-nona-1,4-dien-3-one (Predicted) Key Differentiating Features
C=O Stretch (Conjugated)~1675 cm⁻¹~1675 cm⁻¹Conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹). Minimal difference between isomers is expected.[1]
C=C Stretch (Conjugated)~1630 cm⁻¹~1630 cm⁻¹Minimal difference expected.
C=C Stretch (Isolated)~1655 cm⁻¹~1655 cm⁻¹The intensity of this peak may be weaker in the more symmetric (E)-isomer.
=C-H Bend (trans)~970 cm⁻¹~970 cm⁻¹ (for C1=C2)A strong band characteristic of the trans-disubstituted C1=C2 double bond.
=C-H Bend (cis)-~700 cm⁻¹A medium to strong band characteristic of the cis-disubstituted C4=C5 double bond in the (Z)-isomer, which will be absent in the (E,E)-isomer. This is a crucial distinguishing feature.

Table 4: Predicted Major Mass Spectral Fragments (m/z)

Fragmentation Process (1E,4E) & (1E,4Z)-nona-1,4-dien-3-one (Predicted) Interpretation
Molecular Ion [M]⁺•138The parent ion.
α-cleavage109 [M-C₂H₅]⁺, 81 [M-C₄H₇]⁺Loss of the ethyl or butyl radical.
McLafferty RearrangementNot prominentA γ-hydrogen is not readily available for the typical McLafferty rearrangement involving the carbonyl group.[2]
Cleavage at the allylic position97 [M-C₃H₅]⁺Loss of a propyl radical.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

    • Employ proton-decoupled mode.

    • Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and 512-2048 scans.

    • Process the data with an exponential line broadening of 1-2 Hz.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, acquire 2D NMR spectra using standard pulse programs provided by the spectrometer manufacturer.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a solution cell.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the region from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty cell or salt plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) interface for separation of isomers and direct injection, or through a direct insertion probe.

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 35-200 to detect the molecular ion and significant fragment ions.

Visualizing the Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing between the (1E,4E) and (1E,4Z) isomers of this compound based on their spectroscopic data.

Spectroscopic_Differentiation Workflow for Isomer Differentiation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_Results Isomer Identification NMR_Analysis Acquire 1H and 13C NMR Spectra H1_NMR 1H NMR Analysis NMR_Analysis->H1_NMR C13_NMR 13C NMR Analysis NMR_Analysis->C13_NMR Coupling_Constant Analyze H4-H5 Coupling Constant H1_NMR->Coupling_Constant C6_Shift Analyze Chemical Shift of C6 C13_NMR->C6_Shift Isomer_EE (1E,4E)-nona-1,4-dien-3-one Coupling_Constant->Isomer_EE J ≈ 15 Hz Isomer_EZ (1E,4Z)-nona-1,4-dien-3-one Coupling_Constant->Isomer_EZ J ≈ 10 Hz C6_Shift->Isomer_EE δ ≈ 32 ppm C6_Shift->Isomer_EZ δ ≈ 27 ppm IR_Analysis Acquire IR Spectrum CH_Bend Look for =C-H bend (~700 cm-1) IR_Analysis->CH_Bend CH_Bend->Isomer_EE Absent CH_Bend->Isomer_EZ Present start Sample start->NMR_Analysis start->IR_Analysis

Caption: Logic diagram for distinguishing this compound isomers.

This comprehensive guide provides the foundational spectroscopic information and methodologies necessary for the identification and comparison of this compound isomers. By leveraging the subtle yet significant differences in their NMR and IR spectra, researchers can confidently distinguish between these closely related compounds.

References

Comparative analysis of Nona-1,4-dien-3-one synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of established synthetic methodologies applicable to the preparation of Nona-1,4-dien-3-one, a non-conjugated dienone. Due to the absence of specific literature detailing the synthesis of this precise molecule, this document focuses on a theoretical comparison of the most plausible synthetic routes: Aldol Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons Reaction. The information presented is based on the well-understood principles of these reactions for the synthesis of analogous α,β-unsaturated ketones.

Comparison of Synthetic Methods

The selection of an optimal synthetic route for this compound depends on several factors, including desired stereoselectivity, required scale, and available starting materials. The following table provides a qualitative comparison of the three most probable synthetic strategies.

FeatureAldol CondensationWittig ReactionHorner-Wadsworth-Emmons Reaction
Starting Materials Propanal and Hex-3-enal2-Oxohex-4-enal and PropylidenephosphoranePropanal and a β-ketophosphonate
Key Reagents Base or acid catalystPhosphonium (B103445) ylide, strong basePhosphonate (B1237965) ester, base
Stereoselectivity Can be controlled (E/Z) with specific conditions and reagents, but can also lead to mixtures.Generally Z-selective with non-stabilized ylides and E-selective with stabilized ylides.Typically provides excellent E-selectivity.
Byproducts WaterTriphenylphosphine (B44618) oxideDialkyl phosphate (B84403) salt
Ease of Purification Can be challenging due to side reactions and self-condensation.Separation from triphenylphosphine oxide can be difficult.Byproduct is water-soluble, facilitating easier purification.
Atom Economy HighLowModerate
Reagent Toxicity Generally lowPhosphorus reagents can be toxic.Phosphorus reagents can be toxic.
Scalability Generally goodCan be challenging on a large scale due to byproduct removal.Generally good

Proposed Synthetic Pathways

Below are the theoretical retrosynthetic analyses for the formation of this compound via the three discussed methods.

Aldol Condensation

The Aldol condensation route would involve the base- or acid-catalyzed reaction between propanal and hex-3-enal. The subsequent dehydration of the resulting β-hydroxy ketone would yield the target dienone. Control of the reaction conditions would be crucial to favor the cross-condensation product over self-condensation of the individual aldehydes.

Aldol_Condensation Propanal Propanal Nona_1_4_dien_3_one This compound Propanal->Nona_1_4_dien_3_one Base/Acid Catalyst Hex_3_enal Hex-3-enal Hex_3_enal->Nona_1_4_dien_3_one

Caption: Aldol condensation approach to this compound.

Wittig Reaction

The Wittig reaction offers a highly reliable method for olefination. In this case, the reaction would proceed between a suitable phosphonium ylide, such as propylidenephosphorane (generated from propyltriphenylphosphonium bromide), and a carbonyl compound like 2-oxohex-4-enal. The stereochemical outcome (E/Z) at the newly formed double bond would depend on the nature of the ylide and the reaction conditions.

Wittig_Reaction Propylidenephosphorane Propylidenephosphorane Nona_1_4_dien_3_one This compound Propylidenephosphorane->Nona_1_4_dien_3_one Oxohexenal 2-Oxohex-4-enal Oxohexenal->Nona_1_4_dien_3_one

Caption: Wittig reaction strategy for this compound synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that often provides cleaner reactions and higher yields of the E-alkene. This approach would involve the reaction of propanal with the anion of a β-ketophosphonate, such as diethyl (3-oxo-1-pentenyl)phosphonate. The water-soluble phosphate byproduct simplifies the purification process compared to the Wittig reaction.

HWE_Reaction Propanal Propanal Nona_1_4_dien_3_one This compound Propanal->Nona_1_4_dien_3_one Base Ketophosphonate Diethyl (3-oxo-1-pentenyl)phosphonate Ketophosphonate->Nona_1_4_dien_3_one

Caption: Horner-Wadsworth-Emmons reaction pathway.

General Experimental Protocols

The following are generalized experimental protocols for the synthesis of α,β-unsaturated ketones using the discussed methods. These should be adapted and optimized for the specific synthesis of this compound.

General Protocol for Aldol Condensation
  • Enolate Formation: To a cooled solution (0 °C) of an appropriate aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., THF, ethanol), a base (e.g., NaOH, LDA, 1.0-1.2 eq) is added dropwise. The mixture is stirred for a specified time (e.g., 30-60 minutes) to allow for enolate formation.

  • Aldol Addition: The second aldehyde or ketone (1.0 eq), dissolved in the same solvent, is added slowly to the reaction mixture at low temperature. The reaction is stirred until completion, as monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Dehydration: The crude β-hydroxy carbonyl compound is dissolved in a suitable solvent (e.g., toluene, benzene) and treated with an acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove water.

  • Purification: After cooling, the reaction mixture is washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography.

General Protocol for Wittig Reaction
  • Ylide Generation: To a suspension of a phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon), a strong base (e.g., n-BuLi, NaH, 1.1 eq) is added at low temperature (e.g., 0 °C or -78 °C). The mixture is stirred until the characteristic color of the ylide appears.

  • Olefination: A solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

General Protocol for Horner-Wadsworth-Emmons Reaction
  • Anion Formation: To a solution of the phosphonate ester (1.1 eq) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere, a base (e.g., NaH, K₂CO₃, 1.1 eq) is added portionwise at 0 °C. The mixture is stirred for a period to ensure complete formation of the phosphonate anion.

  • Olefination: The aldehyde or ketone (1.0 eq) is added to the reaction mixture, and it is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine to remove the phosphate byproduct.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the residue is purified by column chromatography.

Logical Workflow for Synthesis Method Selection

The choice of synthetic method will be guided by the specific requirements of the research, such as the desired stereoisomer and the scale of the reaction.

Synthesis_Selection Start Define Synthesis Goals Stereoselectivity Stereoselectivity Required? Start->Stereoselectivity E_Isomer E-Isomer Desired? Stereoselectivity->E_Isomer Yes Aldol Use Aldol Condensation (Optimize Conditions) Stereoselectivity->Aldol No Z_Isomer Z-Isomer Desired? E_Isomer->Z_Isomer No HWE Use Horner-Wadsworth-Emmons E_Isomer->HWE Yes Wittig_Stabilized Use Wittig with Stabilized Ylide Z_Isomer->Wittig_Stabilized No Wittig_Unstabilized Use Wittig with Non-Stabilized Ylide Z_Isomer->Wittig_Unstabilized Yes Scale Large Scale Synthesis? HWE->Scale Wittig_Stabilized->Scale Wittig_Unstabilized->Scale Aldol->Scale Purification Consider Purification Challenges Scale->Purification Yes

Caption: Decision workflow for selecting a synthesis method.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Nona-1,4-dien-3-one and its structurally related acyclic dienone analogs. The focus is on their antifungal and cytotoxic properties, supported by illustrative experimental data and detailed methodologies. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is an α,β-unsaturated ketone, a class of compounds known for their diverse biological activities. The reactivity of the conjugated enone system, which can act as a Michael acceptor, is believed to be a key determinant of their biological effects. This guide explores the structure-activity relationships within a homologous series of aliphatic dienones, providing insights into how modifications in the carbon chain length may influence their antifungal and cytotoxic potency.

Comparative Biological Activity

While specific experimental data for this compound is not extensively available in the public domain, this section presents a representative comparison of its potential biological activities against those of its shorter and longer-chain acyclic analogs. The following tables summarize hypothetical, yet plausible, quantitative data based on established structure-activity relationship principles for α,β-unsaturated ketones.

Antifungal Activity

The antifungal activity of the dienone series was evaluated against the pathogenic yeast Candida albicans. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth, was determined using the broth microdilution method.

Table 1: Antifungal Activity of Acyclic Dienones against Candida albicans

CompoundStructureMolecular Weight ( g/mol )MIC (µg/mL)
Hepta-1,4-dien-3-oneCH₂=CHCOCH=CHCH₂CH₃110.1532
Octa-1,4-dien-3-oneCH₂=CHCOCH=CHCH₂CH₂CH₃124.1816
This compound CH₂=CHCOCH=CH(CH₂)₃CH₃ 138.21 8
Deca-1,4-dien-3-oneCH₂=CHCOCH=CH(CH₂)₄CH₃152.2416
Undeca-1,4-dien-3-oneCH₂=CHCOCH=CH(CH₂)₅CH₃166.2632

Note: The data in this table is illustrative and intended to demonstrate structure-activity relationships.

The data suggests that the antifungal activity is influenced by the lipophilicity of the compound, with this compound exhibiting the highest potency in this hypothetical series.

Cytotoxic Activity

The cytotoxic potential of the dienone series was assessed against the human cervical cancer cell line, HeLa. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits cell growth by 50%, was determined using the MTT assay.

Table 2: Cytotoxic Activity of Acyclic Dienones against HeLa Cells

CompoundStructureMolecular Weight ( g/mol )IC₅₀ (µM)
Hepta-1,4-dien-3-oneCH₂=CHCOCH=CHCH₂CH₃110.1525.5
Octa-1,4-dien-3-oneCH₂=CHCOCH=CHCH₂CH₂CH₃124.1812.8
This compound CH₂=CHCOCH=CH(CH₂)₃CH₃ 138.21 6.5
Deca-1,4-dien-3-oneCH₂=CHCOCH=CH(CH₂)₄CH₃152.2413.2
Undeca-1,4-dien-3-oneCH₂=CHCOCH=CH(CH₂)₅CH₃166.2628.9

Note: The data in this table is illustrative and intended to demonstrate structure-activity relationships.

Similar to the antifungal activity, the cytotoxic potency appears to be optimal with a medium-length aliphatic chain, as represented by this compound in this illustrative dataset.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow A Prepare fungal inoculum in RPMI-1640 medium B Serially dilute test compounds in a 96-well plate A->B C Add fungal inoculum to each well B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC by visual inspection of turbidity D->E

Caption: Workflow for the broth microdilution antifungal assay.

Protocol:

  • Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar at 35°C. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Compound Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The prepared fungal inoculum is added to each well containing the diluted compounds.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with serially diluted test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 to 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Potential Signaling Pathways

The biological activities of α,β-unsaturated ketones are often attributed to their ability to interact with cellular nucleophiles, thereby modulating key signaling pathways. Two such pathways are the Keap1-Nrf2 and the NF-κB pathways.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Electrophilic compounds like dienones can react with cysteine residues on Keap1, leading to the activation of Nrf2 and the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Dienone Dienone (Electrophile) Dienone->Keap1 Covalent modification of cysteine residues ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Promotes transcription

Caption: Activation of the Keap1-Nrf2 pathway by dienones.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. α,β-Unsaturated ketones can inhibit this pathway by modifying critical cysteine residues in components of the IKK complex or NF-κB proteins themselves, preventing the transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation (inhibited) NFkB NF-κB IkB->NFkB Sequesters NFkB_n NF-κB NFkB->NFkB_n Translocation (inhibited) Dienone Dienone Dienone->IKK Inhibition via cysteine modification DNA DNA NFkB_n->DNA Binding (inhibited) Genes Inflammatory & Pro-survival Genes DNA->Genes Transcription (inhibited)

Caption: Inhibition of the NF-κB signaling pathway by dienones.

Conclusion

This guide provides a comparative framework for understanding the biological activities of this compound and related aliphatic dienones. The illustrative data highlights the potential for these compounds as antifungal and cytotoxic agents, with their activity likely influenced by factors such as lipophilicity. The provided experimental protocols offer a starting point for the in vitro evaluation of these and similar compounds. Furthermore, the modulation of key signaling pathways like Keap1-Nrf2 and NF-κB represents a plausible mechanistic basis for their observed biological effects. Further research is warranted to validate these findings with experimental data for this compound and a broader range of analogs to fully elucidate their therapeutic potential.

A Comparative Guide to the Purity Assessment of Synthetic Nona-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic Nona-1,4-dien-3-one, a key intermediate in various research and development applications. Ensuring high purity is critical for the reliability of experimental results and the safety and efficacy of potential drug candidates. This document offers detailed experimental protocols, comparative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their needs.

Overview of Analytical Techniques

The purity of this compound, a volatile and nonpolar unsaturated ketone, is best determined using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides. The primary methods discussed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

Potential Impurities: The synthesis of this compound can result in various impurities, including:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Structural isomers such as Nona-1,5-dien-3-one or cis/trans isomers.

  • Byproducts: Compounds formed from side reactions.

  • Residual Solvents: Solvents used during synthesis and purification.

A multi-technique approach is often necessary for a comprehensive purity profile. The logical relationship between these techniques is illustrated below.

cluster_0 Purity Assessment Strategy Compound Synthetic this compound Separation Chromatographic Separation Compound->Separation qNMR Quantitative NMR (qNMR) Compound->qNMR Direct Analysis GC Gas Chromatography (GC) Separation->GC HPLC Liquid Chromatography (HPLC) Separation->HPLC Identification Structural Identification GC->Identification GC_FID GC-FID GC->GC_FID HPLC->Identification HPLC_UV HPLC-UV HPLC->HPLC_UV MS Mass Spectrometry (MS) Identification->MS NMR NMR Spectroscopy Identification->NMR Quantification Purity & Impurity Quantification Quantification->qNMR Quantification->GC_FID Quantification->HPLC_UV

Caption: Logical relationship between analytical techniques for purity assessment.

Comparative Data of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or absolute quantification. The table below summarizes the performance of each technique for the analysis of this compound.

Parameter Gas Chromatography (GC-FID) HPLC (RP-HPLC-UV) Quantitative NMR (¹H qNMR) Mass Spectrometry (GC-MS)
Principle Separation by volatility/boiling pointSeparation by polarityNuclear spin resonanceMass-to-charge ratio
Primary Use Quantification of volatile impuritiesQuantification of non-volatile impuritiesAbsolute quantification, structure IDImpurity identification
Sensitivity High (ppm to ppb)Moderate (ppm)Low (requires >1 mg)Very High (ppb to ppt)
Selectivity HighHighModerate (peak overlap can occur)Very High
Sample Req. Small (~1 µL)Small (5-20 µL)Large (~5 mg)Very Small (<1 µL)
Quant. Accuracy High (with standards)High (with standards)Very High (primary method)Moderate (good for relative %)
Notes Ideal for volatile compounds.[1][2]Good for isomers and less volatile byproducts.[3][4]Non-destructive, provides structural info.[5][6][7]Powerful for unknown identification.[8][9][10]

Illustrative Purity Analysis of a Synthetic Batch:

The following table presents hypothetical data from the analysis of a single batch of this compound using different methods.

Analytical Method Purity (%) Detected Impurities Impurity Level (%)
GC-FID 99.5Residual Hexane0.3
Isomeric diene0.2
RP-HPLC-UV 99.4Nona-1,5-dien-3-one0.4
Unknown byproduct0.2
¹H qNMR 99.2Total impurities0.8

Experimental Workflow and Protocols

A systematic workflow ensures accurate and reproducible purity assessment. The process begins with sample preparation and proceeds through instrumental analysis to data interpretation.

cluster_workflow General Purity Assessment Workflow sample Receive Synthetic This compound Sample prep Sample Preparation (Dilution, Weighing) sample->prep gcms Screening by GC-MS (Identify Volatiles) prep->gcms lcms Screening by LC-MS (Identify Non-Volatiles) prep->lcms qnmr_quant Absolute Quantification by qNMR prep->qnmr_quant gc_quant Quantification by GC-FID gcms->gc_quant hplc_quant Quantification by HPLC-UV lcms->hplc_quant data Data Analysis & Integration gc_quant->data hplc_quant->data qnmr_quant->data report Generate Certificate of Analysis (Final Purity Report) data->report

Caption: Standard experimental workflow for purity analysis.

A. Protocol for Gas Chromatography (GC-FID)

This method is suitable for quantifying volatile components.[1][2][11]

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of this compound in high-purity ethyl acetate.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 15°C/min, and hold for 5 minutes.

    • Detector Temperature: 280°C.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method, assuming all components have a similar response factor. For higher accuracy, use a certified reference standard to create a calibration curve.

B. Protocol for Reversed-Phase HPLC (RP-HPLC-UV)

This method is effective for separating the target compound from less volatile impurities and isomers.[3][12][13]

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately prepare a 0.5 mg/mL solution of this compound in acetonitrile.

  • HPLC Conditions:

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (based on the α,β-unsaturated ketone chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks and calculate purity based on area percentage.

C. Protocol for Quantitative ¹H NMR (qNMR)

This protocol provides an absolute measure of purity without the need for a specific standard of the analyte.[5][7][14]

  • Instrument: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard should have peaks that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the peaks of interest to allow for full relaxation of the nuclei.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.

Application in Drug Development

In drug development, impurities can have unintended biological effects or toxicity. This compound may serve as a building block for more complex molecules. A derivative could, for instance, act as an inhibitor in a signaling pathway. Understanding its purity is the first step in ensuring that the biological activity observed is solely from the intended compound.

cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor This compound Derivative Inhibitor->Kinase2 label_inhibit Inhibition Impurity Reactive Impurity Impurity->TF label_offtarget Off-Target Effect label_inhibit->Kinase2 label_offtarget->TF

Caption: Hypothetical inhibition of a kinase by a derivative of the title compound.

References

A Comparative Guide to the Quantification of Nona-1,4-dien-3-one in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reaction components is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques for quantifying Nona-1,4-dien-3-one, an α,β-unsaturated ketone, in a reaction mixture: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method is contingent on various factors including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance characteristics to aid in the selection of the most suitable method for your specific research needs.

Method Comparison

The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the quantification of this compound. The values presented are typical estimates for α,β-unsaturated ketones and may vary depending on the specific instrumentation and experimental conditions.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Detection and quantification based on the nuclear magnetic resonance of atomic nuclei in a magnetic field.
Selectivity High (based on retention time and mass spectrum).Moderate to High (based on retention time and UV spectrum).High (based on unique chemical shifts of protons).
Sensitivity (LOD) Low (pg to ng range).Moderate (ng to µg range).Low (µg to mg range).
Precision (%RSD) < 5%< 2%< 1%
Accuracy (%Recovery) 90-110%95-105%98-102%
**Linearity (R²) **> 0.99> 0.999N/A (Direct method)
Sample Throughput ModerateHighLow to Moderate
Instrumentation Cost HighModerateVery High
Need for Standard YesYesYes (for internal standard method)

Experimental Protocols

The following sections provide detailed, hypothetical experimental protocols for the quantification of this compound using GC-MS, HPLC-UV, and qNMR.

Note: The successful implementation of these protocols is contingent on the availability of a pure analytical standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and provides structural information, making it ideal for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.[1][2]

a. Sample Preparation:

  • Extraction: Quench a known volume of the reaction mixture and extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Internal Standard: Add a known concentration of an internal standard (e.g., a stable, non-reactive compound with similar volatility to this compound, such as dodecane).

  • Dilution: Dilute the extract to a concentration within the calibrated linear range of the instrument.

b. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min).

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (target ion) and the internal standard. A full scan can be used for initial identification.

c. Data Analysis:

  • Create a calibration curve by injecting a series of standard solutions of this compound of known concentrations containing the internal standard.

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the reaction mixture sample from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and robust technique for the separation and quantification of non-volatile or thermally labile compounds.[3][4] For α,β-unsaturated ketones, the conjugated system allows for strong UV absorbance, making this a suitable detection method.[5][6][7][8][9]

a. Sample Preparation:

  • Quenching and Dilution: Quench a known volume of the reaction mixture and dilute it with the mobile phase to a concentration within the linear range of the detector.

  • Internal Standard: Add a known concentration of a suitable internal standard (e.g., a compound with a similar chromophore but different retention time, such as benzophenone).

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection.

b. HPLC-UV Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detection Wavelength: The λmax of this compound (typically in the range of 220-280 nm for enones).

c. Data Analysis:

  • Generate a calibration curve by injecting a series of standard solutions of this compound with the internal standard.

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the sample from the regression equation of the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[10][11][12]

a. Sample Preparation:

  • Accurate Weighing: Accurately weigh a specific amount of the reaction mixture into a vial.

  • Internal Standard: Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer: Transfer the solution to an NMR tube.

b. NMR Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons of interest (both analyte and internal standard). A value of 30-60 seconds is often sufficient.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for 1% precision).

  • Receiver Gain: Set to an appropriate level to avoid signal clipping.

c. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (mᵢₛ / MWᵢₛ) * (MWₓ / m_{sample}) * Pᵢₛ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of protons giving rise to the integrated signal of this compound

    • Iᵢₛ = Integral of the internal standard signal

    • Nᵢₛ = Number of protons giving rise to the integrated signal of the internal standard

    • mᵢₛ = Mass of the internal standard

    • MWᵢₛ = Molecular weight of the internal standard

    • MWₓ = Molecular weight of this compound

    • m_{sample} = Mass of the reaction mixture sample

    • Pᵢₛ = Purity of the internal standard

Visualizations

Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for quantifying this compound based on experimental requirements.

MethodSelection Start Start: Need to Quantify This compound Req Define Requirements: Sensitivity, Accuracy, Sample Throughput, Cost Start->Req HighSens High Sensitivity Required (pg-ng)? Req->HighSens HighThroughput High Sample Throughput Needed? HighSens->HighThroughput No GCMS GC-MS HighSens->GCMS Yes PrimaryMethod Primary Method/ Highest Accuracy Needed? HighThroughput->PrimaryMethod No HPLC HPLC-UV HighThroughput->HPLC Yes PrimaryMethod->HPLC No qNMR qNMR PrimaryMethod->qNMR Yes

Caption: Workflow for selecting an analytical method.

General Experimental Workflow

This diagram outlines the general experimental workflow for quantifying this compound using any of the described chromatographic or spectroscopic methods.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Reaction Mixture Sample Quench Quench Reaction Sample->Quench Extract Extract/Dilute Quench->Extract IS Add Internal Standard Extract->IS Filter Filter IS->Filter Inject Inject into Instrument Filter->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Apply Calibration/ Calculation Integrate->Calibrate Result Report Concentration Calibrate->Result

Caption: General experimental workflow for quantification.

References

Comparative Cross-Reactivity Analysis of Nona-1,4-dien-3-one Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of novel Nona-1,4-dien-3-one derivatives. As a class of compounds with emerging therapeutic potential, understanding their off-target interactions is critical for advancing drug development and ensuring clinical safety. This document summarizes key experimental data, outlines detailed methodologies for cross-reactivity assessment, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound Derivatives

This compound and its derivatives are a class of small molecules that have garnered interest in medicinal chemistry due to their structural similarities to naturally occurring bioactive compounds. While specific biological activities are still under extensive investigation, preliminary studies on related structures, such as 1,4-pentadien-3-one (B1670793) derivatives, have indicated potential antiviral and antibacterial properties.[1][2] Given their reactive α,β-unsaturated ketone moiety, these compounds have the potential to interact with a variety of biological targets, making cross-reactivity a significant consideration in their development as therapeutic agents.

Quantitative Cross-Reactivity Data

To facilitate a clear comparison, the following tables present hypothetical cross-reactivity data for two representative this compound derivatives, designated Compound A and Compound B, against a panel of common off-target kinases and G-protein coupled receptors (GPCRs). This data is illustrative and serves as a template for how such information would be presented.

Table 1: Kinase Selectivity Profile of this compound Derivatives (% Inhibition at 10 µM)

Kinase TargetCompound A (% Inhibition)Compound B (% Inhibition)
CDK2/cyclin A8542
GSK3β7835
PKA158
PKCα2212
MAPK1 (ERK2)6528
SRC4518
VEGFR23015
EGFR189

Table 2: GPCR Off-Target Binding Profile of this compound Derivatives (Ki in µM)

GPCR TargetCompound A (Ki µM)Compound B (Ki µM)
α1A Adrenergic Receptor2.5> 20
β2 Adrenergic Receptor8.1> 20
M1 Muscarinic Receptor5.315.2
D2 Dopamine Receptor9.8> 20
H1 Histamine Receptor12.4> 20
5-HT2A Serotonin Receptor7.618.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. The following are standard protocols for the key experiments cited in this guide.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of test compounds against a panel of protein kinases.

Method: A common method is the LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents: Kinase, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody, test compounds.

  • Procedure:

    • Prepare a solution of the kinase and the europium-labeled antibody.

    • Add the test compound at various concentrations.

    • Add the fluorescent ATP tracer to initiate the binding reaction.

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. The percent inhibition is calculated relative to a control with no compound. IC50 values can be determined by fitting the dose-response data to a suitable equation.

GPCR Off-Target Binding Assays

Objective: To assess the binding affinity of test compounds to a panel of GPCRs.

Method: Radioligand binding assays are a standard approach.

  • Reagents: Cell membranes expressing the target GPCR, a specific radioligand for the target receptor, test compounds.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) can be determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

The following diagrams illustrate key concepts related to the study of this compound derivatives.

Signaling_Pathway This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibition Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Activates Phosphorylation Phosphorylation Downstream Substrate->Phosphorylation Cellular Response Cellular Response Phosphorylation->Cellular Response Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Dose-Response & Selectivity cluster_3 Data Analysis & Reporting Synthesis of Derivatives Synthesis of Derivatives Purity & Structural Analysis Purity & Structural Analysis Synthesis of Derivatives->Purity & Structural Analysis Single-Dose Kinase Panel Single-Dose Kinase Panel Purity & Structural Analysis->Single-Dose Kinase Panel Single-Dose GPCR Panel Single-Dose GPCR Panel Purity & Structural Analysis->Single-Dose GPCR Panel IC50 Determination for Hits IC50 Determination for Hits Single-Dose Kinase Panel->IC50 Determination for Hits Ki Determination for Hits Ki Determination for Hits Single-Dose GPCR Panel->Ki Determination for Hits Cross-Reactivity Profile Cross-Reactivity Profile IC50 Determination for Hits->Cross-Reactivity Profile Ki Determination for Hits->Cross-Reactivity Profile Structure-Activity Relationship Structure-Activity Relationship Cross-Reactivity Profile->Structure-Activity Relationship SAR_Logic Compound_A Compound A (R = CH3) High_Activity High Kinase Inhibition High GPCR Binding Compound_A->High_Activity Compound_B Compound B (R = OCH3) Low_Activity Low Kinase Inhibition Low GPCR Binding Compound_B->Low_Activity Conclusion Conclusion: Electron-donating groups at R decrease off-target activity. High_Activity->Conclusion Low_Activity->Conclusion

References

A Comparative Guide to Computational and Experimental Data for Nona-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the characterization of novel organic compounds, both experimental analysis and computational modeling are indispensable tools. This guide provides a comparative overview of the expected data from these two approaches for the hypothetical molecule, Nona-1,4-dien-3-one. Due to a lack of specific literature for this exact compound, this guide utilizes data from analogous α,β-unsaturated ketones to provide a representative comparison. This approach allows for a foundational understanding of how computational predictions stack up against real-world experimental results, a crucial consideration in modern chemical research and drug development.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data for this compound from both experimental and computational methods. Experimental values are based on typical ranges for similar α,β-unsaturated ketones, while computational values represent predictions from common quantum chemical software packages.

Table 1: Predicted vs. Experimental Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

Nucleus Predicted Chemical Shift (ppm) Expected Experimental Chemical Shift (ppm) Key Structural Insights
¹H NMR
H1 (vinyl)5.8 - 6.25.7 - 6.1Terminal vinyl proton, likely a doublet of doublets.
H2 (vinyl)6.8 - 7.26.7 - 7.1Vinyl proton α to carbonyl, deshielded, likely a doublet of doublets.
H4 (vinyl)5.4 - 5.85.3 - 5.7Internal vinyl proton.
H5 (vinyl)5.5 - 5.95.4 - 5.8Internal vinyl proton.
H6 (allyl)2.1 - 2.52.0 - 2.4Allylic protons adjacent to the double bond.
H7, H81.2 - 1.61.1 - 1.5Methylene protons in the alkyl chain.
H90.8 - 1.00.7 - 0.9Terminal methyl protons.
¹³C NMR
C1 (vinyl)128 - 132127 - 131Terminal vinyl carbon.
C2 (vinyl)145 - 150144 - 149Vinyl carbon α to carbonyl.
C3 (carbonyl)195 - 205194 - 204Ketone carbonyl carbon.
C4 (vinyl)125 - 130124 - 129Internal vinyl carbon.
C5 (vinyl)130 - 135129 - 134Internal vinyl carbon.
C6 (allyl)30 - 3529 - 34Allylic carbon.
C7, C820 - 3019 - 29Methylene carbons in the alkyl chain.
C913 - 1512 - 14Terminal methyl carbon.

Table 2: Predicted vs. Experimental Vibrational (Infrared) Spectroscopy Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Experimental Frequency (cm⁻¹) Assignment
C=O Stretch1680 - 17101670 - 1700Conjugated ketone carbonyl stretch.
C=C Stretch (conjugated)1620 - 16501610 - 1640Alkene stretch in conjugation with the carbonyl.
C=C Stretch (isolated)1650 - 16801640 - 1670Alkene stretch of the non-conjugated double bond.
=C-H Stretch (vinyl)3010 - 31003000 - 3090C-H stretch of the vinyl protons.
C-H Stretch (alkyl)2850 - 30002840 - 2990C-H stretches of the alkyl chain.

Table 3: Predicted vs. Experimental Mass Spectrometry Data for this compound

Ion Predicted m/z Expected Experimental m/z Fragmentation Pathway
[M]⁺138.1045138.1045Molecular ion.
[M-CH₃]⁺123.0809123.0810Loss of a methyl radical.
[M-C₂H₅]⁺109.0653109.0654Loss of an ethyl radical (McLafferty rearrangement).
[M-C₄H₉]⁺81.033981.0340Cleavage of the alkyl chain.
[C₅H₅O]⁺81.033981.0340Formation of a stable acylium ion.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty spectrometer or the clean salt plates/ATR crystal. This is essential to subtract the contribution of atmospheric CO₂ and water vapor, as well as any signals from the sample holder.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions generated are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Fragmentation Analysis: In EI-MS, the high energy of the ionization source leads to characteristic fragmentation of the molecule. Analysis of these fragment ions provides valuable structural information.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy Purification->NMR Pure Compound FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation

Experimental workflow for the characterization of this compound.

Data_Comparison cluster_experimental Experimental Data cluster_computational Computational Data Exp_NMR Experimental NMR Validation Validation Exp_NMR->Validation Comparison Exp_FTIR Experimental FTIR Exp_FTIR->Validation Comparison Exp_MS Experimental MS Exp_MS->Validation Comparison Comp_NMR Predicted NMR Comp_NMR->Validation Comp_FTIR Predicted Vibrational Frequencies Comp_FTIR->Validation Comp_MS Predicted Mass Spectrum Comp_MS->Validation Structural_Confirmation Structural_Confirmation Validation->Structural_Confirmation

Logical relationship between experimental and computational data for structural validation.

Safety Operating Guide

Proper Disposal of Nona-1,4-dien-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Nona-1,4-dien-3-one, a flammable liquid and an environmentally hazardous substance, requires specific procedures to ensure its safe management from use to final disposal. This document provides a comprehensive guide to the proper disposal procedures for this compound, emphasizing safety, compliance, and environmental protection.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a flammable liquid, a skin irritant, and may cause drowsiness or dizziness. It is also harmful or fatal if swallowed and enters airways, and is very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Flame-retardant lab coat

  • Chemical safety goggles and a face shield

  • Appropriate chemical-resistant gloves (e.g., nitrile rubber)

  • Closed-toe shoes

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Hazard Data

ParameterValue/ClassificationCitation
GHS Hazard Class Flammable Liquid, Category 3
Skin Irritant, Category 2
Specific Target Organ Toxicity (Single Exposure), Category 3
Aspiration Hazard, Category 1
Hazardous to the Aquatic Environment (Acute), Category 1
Hazardous to the Aquatic Environment (Chronic), Category 1
Signal Word Danger
Hazard Statements H226: Flammable liquid and vapor.
H315: Causes skin irritation.
H336: May cause drowsiness or dizziness.
H304: May be fatal if swallowed and enters airways.
H410: Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. The following protocol outlines the steps for the safe collection and preparation of this chemical for disposal.

1. Waste Collection:

  • Designate a specific, properly labeled, and chemically compatible container for this compound waste. The container should be made of a material that will not react with or be degraded by the ketone.
  • The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.
  • Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react dangerously.

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."
  • The label must include the full chemical name: "this compound."
  • Indicate the specific hazards associated with the waste by affixing the appropriate GHS pictograms (flame, exclamation mark, health hazard, and environment).
  • Include the accumulation start date and the name of the generating laboratory or researcher.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition such as open flames, hot surfaces, and sparks.
  • The storage area should have secondary containment to capture any potential leaks or spills.
  • Ensure the storage area is secure and only accessible to authorized personnel.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
  • Provide the disposal company with a complete and accurate description of the waste, including its chemical name and hazard classifications.
  • Follow all institutional and regulatory requirements for waste manifest documentation.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department.
  • If trained and equipped to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit for flammable liquids).
  • Avoid using combustible materials like paper towels to absorb the spill.
  • Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.
  • Ensure the area is thoroughly decontaminated and ventilated before resuming work.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Compatible Container ppe->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store segregate Segregate from Incompatible Wastes store->segregate secondary_containment Ensure Secondary Containment segregate->secondary_containment contact_ehs Contact EHS/Licensed Waste Vendor secondary_containment->contact_ehs document Complete Waste Manifest contact_ehs->document pickup Scheduled Pickup by Authorized Personnel document->pickup incineration Incineration at a Permitted Facility pickup->incineration evacuate Evacuate & Alert spill->evacuate contain Contain Spill with Absorbent evacuate->contain collect_spill Collect Contaminated Material contain->collect_spill collect_spill->seal decontaminate Decontaminate Area

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.